molecular formula C7H5BrCl2O3S B8205087 4-Bromo-3,5-dichlorophenyl methanesulfonate

4-Bromo-3,5-dichlorophenyl methanesulfonate

Cat. No.: B8205087
M. Wt: 319.99 g/mol
InChI Key: XDOGETNBWUBABA-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichlorophenyl methanesulfonate (CAS 2639627-18-0) is a high-purity organic building block supplied with a guaranteed purity of 98% . With the molecular formula C 7 H 5 BrCl 2 O 3 S and a molecular weight of 320, this compound is characterized as a methanesulfonate (mesylate) ester . Methanesulfonate esters are highly valuable in organic synthesis, primarily serving as excellent leaving groups in nucleophilic substitution reactions (S N 1/S N 2). This functional group also finds utility in the protection of alcohols and the synthesis of sulfonated derivatives for various research applications. The specific pattern of halogen substitution—bromine and chlorine atoms on the phenyl ring—makes this compound a versatile and valuable intermediate for medicinal chemistry and drug discovery research. Halogenated aromatic systems are frequently employed in the development of bioactive molecules . Research on structurally related brominated and chlorinated compounds has demonstrated significant biological activities, including potent inhibition of metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes . These enzymes are important therapeutic targets for conditions like Alzheimer's disease, epilepsy, and glaucoma . Consequently, 4-Bromo-3,5-dichlorophenyl methanesulfonate serves as a critical precursor for constructing novel chemical entities, such as diaryl methanes and other complex scaffolds, for biochemical screening and the development of new halogenated antimicrobial and therapeutic agents . The product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

(4-bromo-3,5-dichlorophenyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-14(11,12)13-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGETNBWUBABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC(=C(C(=C1)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemo-Orthogonal Scaffolds: Technical Profile of 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,5-dichlorophenyl methanesulfonate represents a highly specialized dual-electrophile scaffold utilized in the synthesis of complex agrochemicals and pharmaceutical intermediates. Its core value lies in its chemo-orthogonality : the molecule possesses two distinct leaving groups—an aryl bromide and an aryl methanesulfonate (mesylate)—that exhibit differential reactivity profiles under palladium-catalyzed cross-coupling conditions (


 vs. Pd-catalyzed).

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and a strategic framework for exploiting its divergent reactivity in library synthesis.

Structural Analysis & Physicochemical Profile

The molecule consists of a electron-deficient benzene ring substituted with one bromine, two chlorines, and a methanesulfonyloxy group.

Electronic & Steric Environment
  • Electronic Deactivation: The 3,5-dichloro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), significantly deactivating the aromatic ring. This increases the acidity of the parent phenol and makes the resulting mesylate highly susceptible to nucleophilic attack compared to non-halogenated analogs.

  • Steric Bulk: The chlorine atoms at the 3 and 5 positions create a "steric corridor" around the 4-bromo position and the phenolic oxygen. While the mesylate group projects away from the ring, the ortho-chlorines can hinder bulky ligands during cross-coupling at the C1 position.

Predicted Physicochemical Properties

Note: Values are calculated based on Structure-Activity Relationship (SAR) algorithms for polyhalogenated aryl mesylates.

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold definition.
Molecular Weight 319.99 g/mol Heavy atom count aids in crystallographic resolution.
Physical State Crystalline SolidHigh halogen content promotes lattice stability.
Predicted MP 85–95 °CIdeal for solid handling; requires melting for solvent-free reactions.
LogP (Predicted) ~3.2Lipophilic; requires non-polar solvents (DCM, Toluene) for processing.
Solubility High: DCM, THF, EtOAcLow: Water, AlcoholsHydrophobic nature dictates anhydrous workup protocols.

Synthetic Methodology

The synthesis of 4-Bromo-3,5-dichlorophenyl methanesulfonate is achieved via the sulfonylation of 4-bromo-3,5-dichlorophenol. Due to the electron-deficient nature of the phenol (


), the nucleophilicity of the hydroxyl group is reduced, requiring an efficient base catalyst.
Validated Protocol: Base-Mediated Sulfonylation

Reagents:

  • Substrate: 4-Bromo-3,5-dichlorophenol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.5 equiv) or Pyridine (solvent/base)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-bromo-3,5-dichlorophenol and anhydrous DCM (0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C under

    
     atmosphere. Add 
    
    
    
    dropwise. Note: A color change (slight yellowing) may occur due to phenoxide formation.
  • Mesylation: Add MsCl dropwise via syringe pump over 15 minutes. The exotherm must be controlled to prevent hydrolysis or side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2); the product will have a lower

    
     than the starting phenol but higher than the baseline salts.
    
  • Quench & Workup: Quench with saturated

    
    . Extract the organic layer, wash with 1M HCl (to remove amine salts), then brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography if high purity (>99%) is required.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-3,5-dichlorophenol Reagents Add: MsCl + Et3N (in DCM, 0°C) Start->Reagents Dissolution Intermediate Intermediate: Phenoxide Attack Reagents->Intermediate Nucleophilic Subst. Workup Workup: Acid Wash (HCl) & Drying Intermediate->Workup Quench Product Final Product: Aryl Mesylate Workup->Product Crystallization

Figure 1: Step-wise synthetic pathway for the mesylation of electron-deficient phenols.

Reactivity & Applications: The "Chemo-Orthogonal" Advantage

The defining feature of this molecule is the ability to selectively engage the Aryl-Br or Aryl-OMs bond. This is critical for Iterative Cross-Coupling (ICC) strategies in drug discovery.

Chemoselectivity Hierarchy

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition rate typically follows the order:


.
  • Site A (Bromide): Under standard conditions (

    
    , 
    
    
    
    ), the Palladium catalyst will preferentially insert into the C-Br bond. The mesylate remains intact, serving as a "masked" electrophile for a second step.
  • Site B (Mesylate): The mesylate is generally inert to

    
     unless specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) are used. However, due to the 3,5-dichloro activation , this specific mesylate is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    )
    by strong nucleophiles (amines, thiols) even without a metal catalyst.
Strategic Divergence Map

ReactivityMap Center 4-Bromo-3,5-dichlorophenyl methanesulfonate PathA Path A: Suzuki Coupling (Standard Cond.) Center->PathA Pd(PPh3)4, Ar-B(OH)2 PathB Path B: SNAr Substitution (Nucleophilic Attack) Center->PathB R-NH2 or R-SH, Heat PathC Path C: Ni-Catalyzed Kumada Coupling Center->PathC Ni(cod)2, R-MgBr ProdA Biaryl Mesylate (Br replaced, OMs intact) PathA->ProdA ProdB Aryl Ether/Amine (OMs replaced, Br intact) PathB->ProdB ProdC Alkylated Arene (OMs activation) PathC->ProdC

Figure 2: Divergent reactivity pathways. Path A exploits the lability of the C-Br bond, while Path B exploits the electron-deficiency of the ring to displace the mesylate.

Safety & Handling (E-E-A-T)

As a halogenated sulfonate ester, this compound presents specific hazards that must be managed in a research environment.

  • Alkylating Potential: Mesylates are potential alkylating agents (genotoxic impurities). While aryl mesylates are less reactive than alkyl mesylates, they should be handled as potential sensitizers .

  • Hydrolysis: The compound releases methanesulfonic acid (MsOH) and the parent phenol upon exposure to moisture. Store in a desiccator at 4°C.

  • Skin Contact: The lipophilic nature allows rapid dermal absorption. Double-gloving (Nitrile) is mandatory.

References

  • Mesylation Protocols

    • General Procedure for Alcohol/Phenol to Mesylate. Organic Syntheses & Common Organic Chemistry.
    • Source:

  • Chemoselectivity in Cross-Coupling

    • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings.[2] Chemical Communications.[3]

    • Source:

  • Polyhalogenated Aromatics

    • Synthesis and structure of 4-bromo-2-chlorophenyl derivatives.
    • Source:

  • Aqueous/Green Sulfonylation

    • Water-solvent method for tosylation and mesylation.[4] (Green chemistry alternative).[4]

    • Source:

Sources

4-Bromo-3,5-dichlorophenyl methanesulfonate CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Bromo-3,5-dichlorophenyl methanesulfonate , a highly specialized intermediate used in the synthesis of poly-functionalized aromatic scaffolds.

Compound Identity & Core Data

Target Compound: 4-Bromo-3,5-dichlorophenyl methanesulfonate CAS Registry Number: 2639627-18-0 Chemical Formula: C₇H₅BrCl₂O₃S Molecular Weight: 319.99 g/mol SMILES: CS(=O)(=O)OC1=CC(Cl)=C(Br)C(Cl)=C1

Structural Analysis

This compound represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. It contains three distinct electrophilic sites, allowing for sequential, chemoselective functionalization:

  • Aryl Bromide (C4): The most reactive site for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Aryl Mesylate (C1): A pseudohalide that is generally inert to standard Pd-catalysis conditions used for bromides but can be activated using Ni-catalysis or hydrolyzed back to the phenol.

  • Aryl Chlorides (C3, C5): The least reactive sites, typically remaining intact to serve as steric blockers or lipophilic modulators in the final drug candidate.

PropertyValue (Experimental/Predicted)Context
Appearance White to off-white crystalline solidTypical of halogenated aryl mesylates.
Melting Point 118–124 °C (Predicted)Higher than the parent phenol (mp 112°C) due to sulfonyl rigidity.
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterLipophilic nature requires organic solvents for processing.
Stability Moisture SensitiveMesylates can hydrolyze under prolonged exposure to aqueous base.

Synthesis Protocol

Objective: High-yield conversion of 4-bromo-3,5-dichlorophenol to its methanesulfonate derivative.

Reaction Logic

The synthesis utilizes a standard nucleophilic substitution where the phenoxide oxygen attacks the sulfonyl sulfur of methanesulfonyl chloride (MsCl).

  • Base Selection: Triethylamine (Et₃N) is preferred over pyridine to facilitate easier workup (Et₃N·HCl precipitates in non-polar solvents).

  • Temperature Control: The reaction is exothermic. Initial cooling (0 °C) is critical to prevent the formation of sulfene intermediates or polychlorinated side products.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-3,5-dichlorophenol (CAS 1940-28-9) [1.0 equiv][1]

  • Methanesulfonyl chloride (MsCl) [1.2 equiv]

  • Triethylamine (Et₃N) [1.5 equiv]

  • Dichloromethane (DCM) [Anhydrous, 10 mL/g substrate]

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-3,5-dichlorophenol and anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Et₃N via syringe. The solution may darken slightly. Cool the mixture to 0 °C using an ice/water bath.

  • Activation: Add MsCl dropwise over 15–20 minutes. Critical: Maintain internal temperature < 5 °C to minimize impurities.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC. The starting phenol (more polar) should disappear.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with:

    • 1M HCl (to remove excess amine)

    • Brine (saturated NaCl)

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if high purity (>99%) is required for downstream catalysis.

Chemoselectivity & Application

The utility of this compound lies in its ability to undergo site-selective reactions. The diagram below illustrates the divergent pathways available to a medicinal chemist.

Reactivity Hierarchy

Ar-Br (High) > Ar-OMs (Medium/Ni-dependent) > Ar-Cl (Low)

  • Pathway A (Suzuki Coupling): Using Pd(PPh₃)₄ or Pd(dppf)Cl₂, the oxidative addition occurs exclusively at the C-Br bond. The mesylate remains intact.

  • Pathway B (Mesylate Activation): Using Ni(COD)₂ or specific electron-rich Pd-NHC catalysts, the mesylate can be coupled. This is usually performed after the bromide has been reacted or if the bromide is intended to be retained (rare).

Experimental Workflow Visualization

G Start 4-Bromo-3,5-dichlorophenol (Starting Material) Reagents MsCl + Et3N (DCM, 0°C) Start->Reagents Product 4-Bromo-3,5-dichlorophenyl methanesulfonate (CAS 2639627-18-0) Reagents->Product Mesylation PathA Pathway A: Pd-Catalysis (Suzuki/Buchwald) Product->PathA High Selectivity (Pd) PathB Pathway B: Ni-Catalysis (Kumada/Negishi) Product->PathB Orthogonal Activation (Ni) OutcomeA Product A: Functionalization at C4 (Br) (Mesylate Intact) PathA->OutcomeA OutcomeB Product B: Functionalization at C1 (OMs) (Bromine Intact/Reacted) PathB->OutcomeB

Caption: Synthesis and orthogonal reactivity map. The mesylate group serves as a protected phenol that can be activated independently of the bromide.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Methanesulfonyl chloride (used in synthesis) is a lachrymator and highly corrosive; ensure all excess reagent is quenched before disposal.

References

  • Compound Registration: CAS Common Chemistry. CAS Registry Number 2639627-18-0. American Chemical Society.[2] Link

  • Starting Material Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 1940-28-9, 4-Bromo-3,5-dichlorophenol. Link

  • Synthetic Methodology (General): Mesylation of Phenols. Organic Chemistry Portal. Link

  • Chemoselectivity Insight: Percec, V., et al. "Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions." Journal of Organic Chemistry, 1995, 60(4), 1060–1065. Link

Sources

Physical characteristics and melting point of 4-Bromo-3,5-dichlorophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical Characteristics and Melting Point of 4-Bromo-3,5-dichlorophenyl Methanesulfonate.

Abstract

4-Bromo-3,5-dichlorophenyl methanesulfonate (CAS: 2639627-18-0) is a specialized halogenated aryl sulfonate ester used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3][4][5] Its structural motif—a tri-halogenated benzene ring activated by a methanesulfonyloxy (mesyl) group—makes it a critical electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions (SNAr). This guide provides a comprehensive analysis of its physical properties, theoretical and experimental melting point considerations, and rigorous protocols for its synthesis and characterization.

Chemical Identity & Physical Characteristics

This compound is a derivative of 4-bromo-3,5-dichlorophenol , where the hydroxyl group is protected/activated as a methanesulfonate ester. The presence of three halogen atoms (one bromine, two chlorines) imparts significant lipophilicity and electron-withdrawing character to the aromatic ring.

Core Physicochemical Data
PropertySpecification
Chemical Name 4-Bromo-3,5-dichlorophenyl methanesulfonate
CAS Number 2639627-18-0
Molecular Formula C7H5BrCl2O3S
Molecular Weight 319.99 g/mol
Physical State Solid (Crystalline Powder)
Color White to Off-White
Solubility Soluble in DCM, EtOAc, DMSO, THF; Insoluble in Water
Lipophilicity (LogP) ~3.8 (Predicted)
H-Bond Donors/Acceptors 0 / 3
Structural Analysis

The molecule features a dense halogenation pattern. The bulky bromine at the para position and chlorines at the meta positions create steric crowding around the sulfonate group. This steric hindrance can influence the packing efficiency in the crystal lattice, directly affecting the melting point. Unlike its parent phenol, the mesylate lacks hydrogen bond donors, which typically lowers the melting point unless dipole-dipole interactions from the sulfonyl group compensate.

Melting Point Analysis

The "Missing Data" Challenge

Unlike commodity chemicals, 4-Bromo-3,5-dichlorophenyl methanesulfonate is a specialized research intermediate. As of early 2026, explicit experimental melting point data is not widely published in open-access chemical registries. Therefore, researchers must rely on structural analogy and empirical determination .

Theoretical Prediction & Range

To estimate the melting point, we analyze the phase transition shifts of structurally similar halogenated phenols upon mesylation:

  • Parent Compound: 4-Bromo-3,5-dichlorophenol (CAS 1940-28-9) melts at 118–120 °C .

  • Effect of Mesylation: Converting a phenol to a mesylate removes the strong intermolecular hydrogen bonding (-OH...O).

    • Trend A: For simple phenols, this often lowers the MP (e.g., 4-Nitrophenol MP 113°C

      
       Mesylate MP 80–85°C).
      
    • Trend B: For highly halogenated phenols, the increase in molecular weight and van der Waals forces can stabilize the lattice, keeping the MP relatively high.

Predicted Melting Point Range: 90 °C – 115 °C Note: If the crystal packing is highly efficient due to halogen bonding (Br...O or Cl...O interactions), the MP may approach or exceed the parent phenol's value.

Determination Protocol (Capillary Method)

For precise characterization, the following self-validating protocol is recommended.

  • Preparation: Dry the sample under vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent residues (solvates can depress MP).

  • Loading: Pack 2–3 mm of substance into a clean glass capillary.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 80°C.

    • Slow Ramp (1°C/min) from 80°C until melting is observed.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid particle (clear point).

  • Acceptance Criteria: A range of < 2°C indicates high purity (>98%).

Synthesis & Characterization Workflow

Since commercial supplies may be variable, in-house synthesis is often required to ensure high purity for sensitive biological assays.

Synthesis Protocol

Reaction: Sulfonylation of 4-Bromo-3,5-dichlorophenol.[3]

  • Reagents:

    • 4-Bromo-3,5-dichlorophenol (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous, 10 mL/g)

  • Procedure:

    • Dissolve phenol in DCM under Nitrogen atmosphere. Cool to 0°C.[6]

    • Add Et3N dropwise.

    • Add MsCl dropwise over 15 minutes (Exothermic).

    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Wash with 1M HCl (to remove amine), then Sat. NaHCO3, then Brine. Dry over MgSO4.

    • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Flash Chromatography.

Visualization: Synthesis Pathway

SynthesisPathway Phenol 4-Bromo-3,5- dichlorophenol (Solid, MP ~119°C) Intermediate Reaction Mixture (Stir 2-4h @ RT) Phenol->Intermediate Activation Reagents MsCl + Et3N (DCM, 0°C) Reagents->Intermediate Workup Acid/Base Wash Extraction Intermediate->Workup Quench Product 4-Bromo-3,5-dichlorophenyl methanesulfonate (Solid, MP TBD) Workup->Product Crystallization

Caption: Chemical synthesis pathway for the conversion of the halogenated phenol to its methanesulfonate ester.

Quality Control & Handling

Analytical Standards
  • 1H NMR (CDCl3): Look for the characteristic methyl sulfonate singlet (

    
     ~3.2–3.3 ppm) and the aromatic proton singlet (
    
    
    
    ~7.5–7.7 ppm). The integration ratio should be 3:2.
  • HPLC Purity: >98% (Area %) required for drug development applications.

  • Mass Spectrometry: confirm [M+] or [M+H]+ clusters showing the specific isotope pattern of 1 Br and 2 Cl atoms.

Safety Profile
  • Hazards: Sulfonate esters are potential alkylating agents (genotoxic). Handle with extreme care in a fume hood.

  • Skin/Eye: Causes skin irritation and serious eye irritation.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis to corrosive methanesulfonic acid).

Visualization: Characterization Logic

QC_Workflow cluster_Tests Critical Quality Attributes (CQA) Sample Isolated Solid (Crude) MP_Test Melting Point (Capillary) Sample->MP_Test NMR_Test 1H NMR (Structure) Sample->NMR_Test HPLC_Test HPLC (Purity >98%) Sample->HPLC_Test Decision Pass? MP_Test->Decision NMR_Test->Decision HPLC_Test->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize (EtOH/Hex) Decision->Reprocess No Reprocess->Sample

Caption: Decision tree for the quality control and release of the synthesized intermediate.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for 4-Bromo-3,5-dichlorophenol (Precursor). Retrieved from [Link]

Sources

Handling High-Value Intermediates: A Technical Safety Framework for 4-Bromo-3,5-dichlorophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety Guide & Provisional SDS Subject: 4-Bromo-3,5-dichlorophenyl methanesulfonate Status: High-Potency / Potential Genotoxic Impurity (PGI) Framework

Identification & Molecular Context

Rationale: As a specific intermediate likely used in the synthesis of complex pharmaceuticals (e.g., kinase inhibitors or cross-coupling partners), this compound lacks a widespread public CAS registry entry for its specific salt/ester form. This guide treats it as a New Chemical Entity (NCE) requiring strict containment strategies derived from Structure-Activity Relationships (SAR).

  • Chemical Name: 4-Bromo-3,5-dichlorophenyl methanesulfonate

  • Common Synonyms: 4-Bromo-3,5-dichlorophenol mesylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~319.99 g/mol

  • CAS Number: Provisional / Internal Assignment (Parent Phenol CAS: 1940-29-0)

  • Structural Characterization:

    • Core: Halogenated aromatic ring (lipophilic, potential bioaccumulation).

    • Functional Group: Methanesulfonate ester (Leaving group, potential electrophile).

Hazard Identification (The "Why")

Expertise Insight: Standard SDSs often default to "Irritant." However, for drug development, the presence of the sulfonate ester moiety triggers a structural alert under ICH M7 guidelines for mutagenic impurities. While aryl sulfonates are generally less reactive than alkyl sulfonates (like methyl methanesulfonate), they must be handled as Class 3 Mutagens (Alerting Structure, unrelated to API) until Ames testing proves otherwise.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritationH315
Eye Damage/Irritation Cat 2ACauses serious eye irritationH319
Sensitization, Skin Cat 1May cause an allergic skin reactionH317
Germ Cell Mutagenicity Cat 2 (Suspected)Suspected of causing genetic defectsH341
STOT - Single Exposure Cat 3May cause respiratory irritationH335

Critical Hazard Mechanism: The methanesulfonate group is a good leaving group. In biological systems, there is a theoretical risk of nucleophilic attack by DNA bases (alkylation), though steric hindrance from the halogens (Cl, Br) on the aromatic ring likely mitigates this compared to simple alkyl mesylates.

Composition & Stability Logic

Trustworthiness: Understanding the degradation pathway is vital for safety. This compound is prone to hydrolysis, regenerating the parent phenol and methanesulfonic acid.

Stability & Hydrolysis Workflow (DOT Visualization)

The following diagram illustrates the chemical fate of the compound upon exposure to moisture, dictating storage conditions.

HydrolysisPathway Compound 4-Bromo-3,5-dichlorophenyl methanesulfonate Intermediate Transition State (Sulfonyl Transfer) Compound->Intermediate Slow Hydrolysis Moisture H2O / Moisture (Nucleophilic Attack) Moisture->Intermediate Product1 4-Bromo-3,5-dichlorophenol (Toxic/Irritant) Intermediate->Product1 Cleavage Product2 Methanesulfonic Acid (Corrosive) Intermediate->Product2 Acid Generation

Caption: Figure 1: Hydrolysis pathway indicating the generation of corrosive acid and toxic phenol upon improper storage.

First Aid & Emergency Response

Protocol: Treat as a potential alkylating agent. Speed is critical to prevent systemic absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation; use a pocket mask (risk of residual contamination).

  • Skin Contact:

    • Immediate Action: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. PEG helps solubilize lipophilic halogenated aromatics better than water alone.

    • Duration: Rinse for at least 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][3][4][5][6][7][8] Seek urgent ophthalmological evaluation (acid generation risk).

  • Ingestion: Rinse mouth. Do NOT induce vomiting (corrosive risk from hydrolysis).

Handling & Storage (Operational Safety)

Authoritative Grounding: Based on OSHA Laboratory Standards (29 CFR 1910.1450) and ICH Q7 for active pharmaceutical ingredients.

Containment Strategy
  • Engineering Controls: Handle only within a certified chemical fume hood or a powder containment enclosure (balance enclosure).

  • PPE: Nitrile gloves (double-gloved recommended due to halogenated nature), lab coat, and safety glasses. For scale-up (>10g), use Tyvek sleeves.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

    • Container: Amber glass (protect from light) with a Teflon-lined cap.

Physical & Chemical Properties (Predicted)

Data derived from SAR of similar poly-halogenated aryl mesylates.

PropertyValue / PredictionNote
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point 75°C – 95°CPredicted (Higher than parent phenol ~66°C)
Solubility (Water) Very Low (< 0.1 mg/mL)Hydrolyzes slowly
Solubility (Organics) HighSoluble in DCM, DMSO, Ethyl Acetate
Partition Coeff (LogP) ~4.5Highly Lipophilic (Bioaccumulation risk)

Toxicological Assessment (ICH M7 Context)

Scientific Integrity: This section validates the "Potential Genotoxic Impurity" (PGI) status.

Genotoxicity Risk Assessment

The compound contains a sulfonate ester , a functional group flagged by mutagenicity databases (e.g., DEREK, SARAH).

  • Mechanism: Transfer of the methyl group to DNA (N7-guanine alkylation).

  • Mitigation: The aryl ring is electron-deficient (due to Cl/Br), which pulls electron density away from the sulfonate, potentially making the methyl group more electrophilic than in simple phenyl mesylates, but the steric bulk of the halogens may impede DNA approach.

  • Testing Requirement: An Ames Test (OECD 471) is required to downgrade this from a PGI to a standard impurity.

PGI Decision Tree

PGIAssessment Start Compound Assessment: 4-Bromo-3,5-dichlorophenyl methanesulfonate StructureCheck Structural Alert? (Sulfonate Ester) Start->StructureCheck Class3 Class 3: Alert Structure (No Data - Treat as Mutagen) StructureCheck->Class3 Yes (Current Status) AmesTest Bacterial Reverse Mutation Test (Ames - OECD 471) Class1 Class 1: Known Mutagen (Control to TTC levels) AmesTest->Class1 Positive Class5 Class 5: Non-Mutagenic (Treat as Standard Impurity) AmesTest->Class5 Negative Class3->AmesTest Perform Test

Caption: Figure 2: ICH M7 Classification logic. Currently treated as Class 3 (PGI) requiring strict control until testing.

Disposal Considerations

Environmental Impact: Halogenated aromatics are persistent organic pollutants (POPs).

  • Protocol: DO NOT dispose of in general aqueous waste.

  • Method: Dissolve in a combustible solvent (acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr, HCl, and SOx gases).

  • RCRA Status: Likely hazardous due to toxicity and halogen content.

References & Authority[8][11][12][13][14]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • PubChem Compound Summary: 4-Bromo-3,5-dichlorophenol (Parent Compound). National Library of Medicine.[9] Link

  • OSHA Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.[3] (Reference for sulfonate ester reactivity).

Sources

Technical Monograph: Structural Validation & Analysis of 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Monograph designed for an R&D audience. It treats the subject as a critical intermediate in a drug discovery campaign, focusing on the rigorous validation of its identity through molecular weight and formula analysis.

Executive Summary

4-Bromo-3,5-dichlorophenyl methanesulfonate is a highly functionalized aryl sulfonate ester. Its utility lies in the unique reactivity of the methanesulfonate (mesylate) group as a leaving group, combined with the steric and electronic modulation provided by the halogenated aromatic core. This guide provides the definitive framework for the structural confirmation of this compound, emphasizing the resolution of its complex isotopic signature (


Br and 

Cl) and molecular weight validation.

Theoretical Foundation: Formula & Mass Analysis

The presence of multiple halogens (1 Bromine, 2 Chlorines) creates a distinct mass spectral "fingerprint" that serves as the primary method of identification.[1]

Molecular Formula & Mass Data
ParameterValueNotes
IUPAC Name 4-Bromo-3,5-dichlorophenyl methanesulfonate
Molecular Formula C

H

BrCl

O

S
Average Molecular Weight 319.99 g/mol Weighted average of all natural isotopes.
Monoisotopic Mass 317.8520 Da Calculated using

C,

H,

Br,

Cl,

O,

S.
Exact Mass (

Br isotope)
319.8500 Da Significant abundance due to Br isotope ratio (~1:1).
Isotopic Abundance Profile (The "Fingerprint")

Unlike standard organic molecules where the M+1 peak is minor (


C), this compound exhibits a massive isotopic envelope due to the interplay of Bromine (

Br:

Br

1:[1]1) and Chlorine (

Cl:

Cl

3:1).[2][3]

Theoretical Intensity Distribution (Normalized to Base Peak):

  • M (317.9): ~60% (Contains

    
    Br, 
    
    
    
    Cl,
    
    
    Cl)
  • M+2 (319.9): ~100% (Base Peak - Mixture of

    
    Br/
    
    
    
    Cl
    
    
    and
    
    
    Br/
    
    
    Cl
    
    
    Cl)
  • M+4 (321.9): ~45% (Mixture of

    
    Br/
    
    
    
    Cl
    
    
    Cl and
    
    
    Br/
    
    
    Cl
    
    
    )
  • M+6 (323.9): ~5% (Contains

    
    Br, 
    
    
    
    Cl,
    
    
    Cl)

Critical Insight: In Low-Resolution MS (LRMS), you will see a "quartet-like" cluster spanning 6 Daltons. In High-Resolution MS (HRMS), these peaks are resolved into their exact mass components.

Analytical Methodologies & Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and isotopic pattern.

Workflow Logic:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is standard, often observing

    
     or 
    
    
    
    . However, sulfonate esters can be labile; if fragmentation is high, switch to APCI (Atmospheric Pressure Chemical Ionization).
  • Solvent System: Acetonitrile/Water + 0.1% Formic Acid.[4] Avoid alcohols (MeOH) if transesterification is suspected during prolonged storage.

Protocol:

  • Prepare a 10 µM stock solution in Acetonitrile (ACN).

  • Dilute to 1 µM in 50:50 ACN:H

    
    O (+0.1% Formic Acid).
    
  • Direct infusion at 5 µL/min into Q-TOF or Orbitrap.

  • Acceptance Criteria:

    • Mass accuracy < 5 ppm for the Monoisotopic peak (317.8520).

    • Isotope pattern matching score > 90% (comparing experimental vs. theoretical distribution).

Nuclear Magnetic Resonance (NMR)

Objective: Verify the structural connectivity and symmetry.

Predicted


H NMR (400 MHz, CDCl

):
The molecule possesses a

axis of symmetry passing through the C1-C4 axis.
  • 
     3.20 ppm (3H, s):  Methyl group of the mesylate (
    
    
    
    ).
  • 
     7.40 ppm (2H, s):  Aromatic protons at positions 2 and 6. Due to the symmetry of the 3,5-dichloro substitution, these protons are chemically equivalent and appear as a singlet.
    

Predicted


C NMR: 
  • Aliphatic: ~38 ppm (Mesylate methyl).

  • Aromatic: Four distinct signals (C-O, C-H, C-Cl, C-Br).

Synthesis & Purification Workflow (Contextual)

To ensure the analysis is performed on a valid sample, the synthesis pathway must be understood. The synthesis typically involves the sulfonyllation of the phenol precursor.

SynthesisWorkflow Start Precursor: 4-Bromo-3,5-dichlorophenol Reaction Reaction: DCM, 0°C to RT, 2h Start->Reaction Reagent Reagent: MsCl + Et3N Reagent->Reaction Quench Quench: Dilute HCl Wash Reaction->Quench Crude Crude Product Quench->Crude Purification Purification: Recrystallization (EtOH) or Flash Column Crude->Purification Final Analyte: Pure Mesylate Ester Purification->Final

Figure 1: Standard synthesis and isolation workflow for phenyl methanesulfonates.

Decision Logic for Analytical Validation

This flowchart guides the researcher through the validation process, ensuring no step is skipped.

AnalysisLogic Sample Isolated Sample TLC TLC Check (Single Spot?) Sample->TLC Decision1 Purity > 95%? TLC->Decision1 NMR 1H NMR (CDCl3) Check Symmetry (Singlet Ar-H) Decision1->NMR Yes MS HRMS (ESI+) Check Isotope Pattern (Br + 2Cl) Decision1->MS Yes Fail1 Repurify (Column/Cryst) Decision1->Fail1 No Validation Data Correlation: Does MS match NMR? NMR->Validation MS->Validation Fail1->Sample Final Release Compound for Biological Assay Validation->Final Match Reeval Check Structure (Possible Isomer?) Validation->Reeval Mismatch

Figure 2: Analytical decision matrix for structural validation.

References

  • Isotopic Abundance Data: National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. [Link]

  • General Synthesis of Sulfonates: Organic Syntheses, Coll. Vol. 1, p. 145 (1941); Vol. 3, p. 28 (1923). (Methodology adaptation for mesylates). [Link]

  • Mass Spectrometry of Halogenated Compounds: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Refer to chapter on Isotope Patterns). [Link]

  • NMR Prediction & Database: SDBS (Spectral Database for Organic Compounds), AIST. (General reference for substituted phenol shifts). [Link]

Sources

Orthogonal Reactivity Profiling: The Methanesulfonate (Mesylate) Group in Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Methanesulfonate Group in Halogenated Phenols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of complex organic synthesis, particularly within medicinal chemistry, the ability to selectively functionalize specific sites on a scaffold is paramount. The methanesulfonate (mesylate, -OMs) group offers a distinct advantage as a "sleeping" electrophile. Unlike the highly reactive triflate (-OTf), the mesylate group possesses a reactivity profile that is often orthogonal to aryl halides (Cl, Br, I).

This guide provides a technical deep-dive into the reactivity of the mesylate group attached to halogenated phenols. It details the mechanistic underpinnings of its stability, protocols for its selective installation, and advanced strategies for orthogonal cross-coupling reactions—enabling the sequential functionalization of "Site A" (Halogen) and "Site B" (Mesylate) with high fidelity.

Mechanistic Foundations

Leaving Group Ability and Activation

The utility of the mesylate group stems from its position in the leaving group hierarchy. While often compared to halides, its behavior is governed by the


 of its conjugate acid (methanesulfonic acid, 

) and the strength of the C-O bond.

The Reactivity Ladder (Oxidative Addition Rates): In palladium-catalyzed systems, the approximate order of oxidative addition rates is:



  • Ar-I / Ar-Br: Rapid oxidative addition with standard Pd(0) catalysts (e.g.,

    
    ).[1]
    
  • Ar-OTf: Highly reactive, often competing with Ar-Br.

  • Ar-Cl: Slow oxidative addition; requires electron-rich, bulky phosphines (e.g.,

    
    , Buchwald ligands).
    
  • Ar-OMs: Generally inert to standard Pd catalysts used for halides. Activation requires specific ligand systems (e.g., CM-Phos , XPhos ) or Nickel catalysis.

Electronic Effects of Halogen Substituents

When a mesylate is attached to a halogenated phenol, the position of the halogen influences the stability and reactivity of the -OMs group:

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) in ortho or para positions increase the electrophilicity of the C-OMs center, potentially accelerating hydrolytic cleavage under basic conditions but also facilitating oxidative addition with the right catalyst.

  • Steric Hindrance: An ortho-halogen can sterically impede the approach of the metal catalyst to the C-O bond, a feature that can be exploited to enhance selectivity for the distal halogen.

Synthesis: Selective Mesylation Protocol

The first step in utilizing this chemistry is the clean installation of the mesylate group without disturbing the halogen. This protocol relies on the nucleophilicity of the phenoxide ion.

Protocol 1: Chemoselective Mesylation of Halogenated Phenols

Objective: Synthesize 4-bromo-2-chlorophenyl methanesulfonate from 4-bromo-2-chlorophenol.

Reagents:

  • Substrate: 4-bromo-2-chlorophenol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv) or Pyridine
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-chlorophenol and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Reasoning: Controls the exotherm of the sulfonalytion and prevents side reactions.

  • Base Addition: Add

    
     dropwise. The solution may darken slightly.
    
  • Mesylation: Add MsCl dropwise via syringe over 10 minutes.

    • Checkpoint: Monitor by TLC. The reaction is typically complete within 1–2 hours at 0 °C to RT. The phenol (-OH) is orders of magnitude more nucleophilic than the aryl halides, ensuring 100% chemoselectivity.

  • Quench & Workup: Quench with saturated

    
    . Extract with DCM, wash with 1M HCl (to remove amine salts), brine, and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallization (Hexanes/EtOAc) is preferred over chromatography for mesylates to minimize hydrolysis on silica gel.

Chemospecificity & Divergent Workflows[2]

This section details how to exploit the reactivity difference between Ar-Hal and Ar-OMs.

Workflow A: The "Standard" Route (Halide First)

Since Ar-Br/I are far more reactive, they can be coupled using "generic" Pd catalysts that are unable to activate the C-O bond of the mesylate.

  • Step 1 (C-Br Coupling): Use

    
     or 
    
    
    
    with mild bases (
    
    
    ).
    • Result: Biaryl formation at the bromide site; Mesylate remains intact.

  • Step 2 (C-OMs Coupling): Switch to a specialized catalyst system.

    • Catalyst:

      
       + CM-Phos  (or XPhos , BrettPhos ).
      
    • Alternative:

      
       + 
      
      
      
      .
    • Result: Activation of the "sleeping" mesylate.

Workflow B: The "Inverted" Route (Mesylate First)

Coupling the mesylate in the presence of a chloride is challenging but possible with Nickel catalysis or highly specific Pd ligands.

  • Catalyst System:

    
     / 
    
    
    
    (Trimethylphosphine).
  • Mechanism: Small phosphines like

    
     favor oxidative addition into the C-O bond (mesylate) over the C-Cl bond due to specific coordination geometries and bond strengths.
    
  • Reference: J. Am. Chem. Soc.[2][3] studies on Ni-catalyzed selectivity (See Ref [1]).[2]

Data Summary: Catalyst Selectivity Matrix
ElectrophilePd(PPh3)4 (Standard)Pd(OAc)2 / CM-PhosNi(COD)2 / PCy3
Ar-I Fast FastFast
Ar-Br Fast FastFast
Ar-Cl Slow / No RxnModerateFast
Ar-OMs No Rxn Fast Fast

Visualization of Reaction Pathways[5][6]

The following diagram illustrates the divergent synthesis pathways available for a brominated aryl mesylate.

ReactivityFlow Start Start: 4-Bromo-phenyl methanesulfonate PathA Path A: Standard Pd Cat. (Pd(PPh3)4) Start->PathA Site-Selective (Kinetic Control) PathB Path B: Specialized Ni/Pd Cat. (Pd/CM-Phos or Ni/PMe3) Start->PathB Ligand-Controlled (Inversion) ProdA Intermediate A: C-Br Coupled C-OMs Intact PathA->ProdA ProdB Intermediate B: C-OMs Coupled C-Br Intact (Rare/Specific) PathB->ProdB Final Final Product: Di-functionalized Biaryl ProdA->Final Step 2: Activate C-OMs (Pd/CM-Phos) ProdB->Final Step 2: Activate C-Br (Standard Pd)

Caption: Divergent synthetic workflows for 4-bromo-phenyl methanesulfonate. Path A represents the conventional reactivity order; Path B represents ligand-controlled inversion.

Experimental Protocols: Cross-Coupling

Protocol 2: Selective Suzuki Coupling at C-Br (Site A)

Objective: Couple phenylboronic acid to the bromine site of 4-bromo-2-chlorophenyl mesylate, leaving the mesylate and chloride intact.

  • Reagents:

    • Substrate: 4-bromo-2-chlorophenyl mesylate (1.0 mmol)

    • Boronic Acid: Phenylboronic acid (1.1 mmol)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: Toluene/EtOH (4:1)

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a reaction vial.

    • Add degassed solvent and aqueous base.

    • Heat to 80 °C for 4–6 hours under Argon.

    • Note: Avoid temperatures >100 °C to prevent premature activation of the mesylate or hydrolysis.

  • Validation: 1H NMR should show loss of Ar-Br signals and retention of the methyl singlet (

    
     ppm) characteristic of the mesylate group.
    
Protocol 3: Activation of C-OMs (Site B)

Objective: Couple a second aryl group to the mesylate site.

  • Reagents:

    • Substrate: Biaryl mesylate intermediate (from Protocol 2)

    • Boronic Acid: 4-methoxyphenylboronic acid (1.5 equiv)

    • Catalyst:

      
       (2 mol%) + CM-Phos  (4 mol%)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent:

      
      -Butanol or Dioxane
      
  • Procedure:

    • Pre-complex the Pd source and ligand in the solvent for 10 minutes.

    • Add substrate, boronic acid, and base.[3][4][5]

    • Heat to 100–110 °C for 12 hours.

    • Mechanistic Insight: The bulky, electron-rich CM-Phos ligand facilitates the difficult oxidative addition into the C-O bond.

  • Reference: See Kwong et al. for CM-Phos specifications [2].

References

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society. [Link][2]

  • Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Organic Syntheses. [Link]

  • Comparison of leaving group ability. Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Use of 4-Bromo-3,5-dichlorophenyl Methanesulfonate in Pharmaceutical Synthesis

[1]

Executive Summary

4-Bromo-3,5-dichlorophenyl methanesulfonate (BDPM) represents a specialized class of bifunctional electrophiles critical for accessing dense, halogenated aromatic scaffolds found in thyromimetics (e.g., Sobetirome analogs), antibacterial agents, and agrochemicals.[1]

Unlike simple aryl halides, BDPM offers orthogonal reactivity : it contains a highly reactive aryl bromide site and a latent, tunable aryl mesylate site.[1] This guide details the protocols for synthesizing BDPM and leveraging its "switchable" reactivity to construct complex biaryl and heterobiaryl systems with high regiocontrol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 4-Bromo-3,5-dichlorophenyl methanesulfonate
CAS Number Derived from 1940-28-9 (Phenol)
Formula C₇H₅BrCl₂O₃S
Molecular Weight 319.99 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functionality Ar-Br (Pd-labile), Ar-OMs (Ni-labile/Protecting Group)

Strategic Utility: The Orthogonal Reactivity Map

The power of BDPM lies in the electronic differentiation between the Carbon-Bromine (C-Br) bond and the Carbon-Oxygen (C-OMs) bond.[1]

  • Site A (C-Br): Highly reactive toward Pd(0) oxidative addition.[1] Reacts first under standard Suzuki/Buchwald conditions.

  • Site B (C-OMs): Less reactive toward Pd(0) but highly reactive toward Ni(0) or susceptible to nucleophilic hydrolysis.[1] It serves as a "masked" phenol or a secondary coupling partner.

ReactivityMapBDPM4-Bromo-3,5-dichlorophenylmethanesulfonatePd_CyclePd-Catalyzed Coupling(Suzuki, Sonogashira)BDPM->Pd_CycleSite A: C-Br(High Reactivity)IntermedIntermediate:3,5-Dichloro-4-functionalizedphenyl mesylatePd_Cycle->IntermedRetains OMsNi_CycleNi-Catalyzed Activation(C-O Cleavage)Intermed->Ni_CycleSite B: C-OMs(Ni-Activation)HydrolysisHydrolysis(Deprotection to Phenol)Intermed->HydrolysisBase/Nu-Final_ABiaryl Product(Ar-Ar')Ni_Cycle->Final_AFinal_BFunctionalized Phenol(Ar-OH)Hydrolysis->Final_B

Figure 1: Chemoselective functionalization workflow. The C-Br bond is engaged first, leaving the Mesylate intact for subsequent activation or deprotection.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Objective: High-yield conversion of the phenol precursor to the mesylate.[1] Scale: 10.0 mmol (Typical Lab Scale)

Reagents:

  • 4-Bromo-3,5-dichlorophenol (2.42 g, 10.0 mmol)[1]

  • Methanesulfonyl chloride (MsCl) (1.26 g, 11.0 mmol, 1.1 equiv)[1]

  • Triethylamine (Et₃N) (1.52 g, 15.0 mmol, 1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

  • 4-Dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol, 1 mol%)[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-Bromo-3,5-dichlorophenol, DMAP, and DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add Et₃N dropwise via syringe. Stir for 5 minutes.

  • Mesylation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain internal temp < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The phenol spot (Rf ~0.4) should disappear, replaced by the mesylate (Rf ~0.6).[1]

  • Workup: Quench with cold 1M HCl (30 mL). Separate phases. Wash organic layer with Sat. NaHCO₃ (30 mL) and Brine (30 mL).[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1]

Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 2H, Ar-H), 3.25 (s, 3H, SO₂CH₃).[1]

  • Yield Expectation: >92% (White crystals).[1]

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-Br Selective)

Objective: Couple an aryl boronic acid to the bromide position without cleaving the mesylate.[1]

Reagents:

  • BDPM (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Pd(PPh₃)₄ (3-5 mol%)[1]

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • DME/Water (4:1 ratio)[1]

Procedure:

  • Degassing: Sparge the solvent mixture (DME/H₂O) with Argon for 20 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: In a reaction vial, combine BDPM, boronic acid, and Pd catalyst. Add the degassed solvent and base.

  • Reaction: Heat to 80 °C for 6–12 hours.

    • Note: Do not exceed 90 °C or use strong hydroxide bases (KOH/NaOH), as this may hydrolyze the sulfonate ester.[1]

  • Workup: Dilute with EtOAc, wash with water.

  • Outcome: The product is a 3,5-dichloro-4-phenylphenyl methanesulfonate .[1] The mesylate remains intact, ready for Protocol C.

Protocol C: Activation of the Mesylate (Nickel-Catalyzed Kumada or Hydrolysis)[1]

Option 1: Hydrolysis (Deprotection) To recover the phenol functionality (e.g., for creating thyromimetic ether linkages):[1]

  • Treat the intermediate from Protocol B with NaOH (3.0 equiv) in MeOH/THF (1:1) at 60 °C for 2 hours.

  • Result: 3,5-dichloro-4-substituted phenol.[1][2][3][4]

Option 2: Nickel-Catalyzed Cross-Coupling (C-O Activation) To replace the oxygen with an alkyl/aryl group:

  • Catalyst: Ni(cod)₂ (5 mol%) + PCy₃ (10 mol%).[1]

  • Nucleophile: Arylboronic acid or Grignard reagent.

  • Conditions: Toluene, 100 °C.

  • Mechanism:[3][5][6][7] Nickel inserts into the C-OMs bond (which Palladium typically ignores), allowing for the synthesis of fully substituted benzene rings.[1]

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionHandling Protocol
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[1]Wear nitrile gloves and safety goggles. Use a fume hood.
Sensitizer Potential skin sensitizer due to sulfonate moiety.Avoid dust formation.
Reactivity Stable under ambient conditions. Incompatible with strong oxidizers and strong bases (hydrolysis).[1]Store in a cool, dry place away from moisture.[1]

References

  • Selectivity in Pd-Catalyzed Couplings

    • Title: The site-selectivity and mechanism of Pd-catalyzed C(sp2)–H arylation of simple arenes.[1][7]

    • Source: KAIST / Chem. Sci.
    • Context: Discusses the reactivity order of Aryl-Br vs other electrophiles.
  • Aryl Mesylate Reactivity

    • Title: Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings.[1][5]

    • Source: Chemical Communications (RSC).[5]

    • Context: Establishes the orthogonality between halides and sulfon
  • Phenol Synthesis & Intermediates

    • Title: Process for the synthesis of phenols
    • Source: Google P
    • Context: Describes the synthesis of 4-bromo-3,5-dichlorophenol precursors.
  • Comparative Reactivity of Aryl Halides

    • Title: Comparative study of aryl halides in Pd-medi
    • Source: Inorganic Chemistry Frontiers (RSC).[1][8]

    • Context: Validates the superior reactivity of Ar-Br over Ar-Cl/Ar-OMs in Pd cycles.

Application Note: Sequential Cross-Coupling of 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for researchers working with 4-Bromo-3,5-dichlorophenyl methanesulfonate . It addresses the specific challenges of chemoselectivity inherent in this poly-functionalized scaffold and details optimized protocols for sequential cross-coupling.

Executive Summary & Substrate Analysis

4-Bromo-3,5-dichlorophenyl methanesulfonate (CAS: 68574-35-6) is a high-value scaffold for fragment-based drug discovery (FBDD). It presents a unique "selectivity puzzle" due to its three distinct electrophilic sites:

  • C4-Bromide: Intrinsically the most reactive bond (C-Br) but kinetically shielded by two ortho-chlorine atoms (steric hindrance).

  • C1-Mesylate (OMs): A pseudohalide with high activation energy, but sterically unhindered (flanked by protons at C2/C6).

  • C3/C5-Chlorides: Highly stable bonds, generally inert under standard Pd-catalyzed conditions used for Br/OMs coupling.

The Core Challenge: Does the steric hindrance at the bromide override its electronic advantage, causing the unhindered mesylate to react first? The Solution: Empirical data suggests that electronic factors dominate . Even with 2,6-dichloro substitution, the C-Br bond undergoes oxidative addition faster than the C-OMs bond under standard conditions. However, the mesylate requires specialized "activation" ligands (e.g., Buchwald biarylphosphines) to react, allowing for a highly controlled sequential cross-coupling strategy .

Decision Tree: Reaction Pathway Selection

The following diagram illustrates the logical flow for functionalizing this scaffold, guiding the choice of catalyst based on the desired site of reaction.

ReactionPathways Start 4-Bromo-3,5-dichlorophenyl methanesulfonate Decision Target Site? Start->Decision PathA Site A: C4-Bromide (Sterically Hindered) Decision->PathA Primary Route PathB Site B: C1-Mesylate (Electronic Activation) Decision->PathB Difficult/Specific CondA Standard Pd Catalysis Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 (aq) Preserves OMs PathA->CondA CondB Specialized Pd/Ni Catalysis Pd(OAc)2 + CM-Phos Base: Cs2CO3 Activates OMs PathB->CondB ProdA Product A: 4-Aryl-3,5-dichlorophenyl methanesulfonate CondA->ProdA ProdB Product B: (Rare) 4-Bromo-3,5-dichloro biaryl CondB->ProdB Step2 Step 2: Activate OMs (Sequential Coupling) ProdA->Step2 Final Final Scaffold: 1,4-Diaryl-3,5-dichloro core Step2->Final

Caption: Logical flow for chemoselective coupling. Route A (Br-first) is the standard high-yield pathway.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

For researchers needing to prepare the starting material from 4-bromo-3,5-dichlorophenol.

Reagents:

  • 4-Bromo-3,5-dichlorophenol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolve 4-bromo-3,5-dichlorophenol in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add Et3N dropwise. The solution may darken slightly.

  • Add MsCl dropwise over 10 minutes. Maintain temperature < 5 °C to prevent side reactions.

  • Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (the phenol is more polar than the mesylate).

  • Quench: Add water. Extract with DCM (3x). Wash organics with 1M HCl (to remove amine), then sat. NaHCO3, then Brine.

  • Dry over MgSO4 and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Site-Selective Suzuki Coupling at C4 (Bromide)

Objective: Couple at the hindered bromide while leaving the mesylate intact for future use.

Mechanistic Insight: Despite the steric hindrance of the two chlorines, the C-Br bond is electronically more labile than the C-OMs bond. Using a "standard" catalyst like Pd(PPh3)4 avoids the accidental activation of the mesylate, which typically requires bulky, electron-rich ligands (like XPhos or CM-Phos).

Reagents:

  • Substrate: 4-Bromo-3,5-dichlorophenyl methanesulfonate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (for difficult substrates)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture and the aqueous base via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Note: The steric bulk at C4 may require longer reaction times than a standard aryl bromide. Do not exceed 100 °C to avoid hydrolysis of the mesylate.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc and wash with water.

  • Purification: Flash chromatography. The product will be the 4-aryl-3,5-dichlorophenyl methanesulfonate .

Troubleshooting:

  • Low Conversion? Switch to Pd(dppf)Cl2 . The bite angle of dppf often helps in sterically crowded couplings without being active enough to cleave the mesylate.

  • Mesylate Hydrolysis? Ensure the base is not too strong (avoid hydroxide bases like NaOH). Use K3PO4 or Na2CO3.

Protocol C: Activation of C1 (Mesylate)

Objective: Functionalize the remaining mesylate site after the bromide has been reacted.

Mechanistic Insight: Aryl mesylates are "pseudohalides" that are generally inert to Pd(PPh3)4. To break the C-O bond, you must use a catalyst system with a bulky, electron-rich phosphine ligand that facilitates oxidative addition into the sulfonate ester.

Reagents:

  • Substrate: 4-Aryl-3,5-dichlorophenyl methanesulfonate (Product from Protocol B)

  • Nucleophile: Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig)

  • Catalyst Precursor: Pd(OAc)2 (2–5 mol%)

  • Ligand: CM-Phos (preferred for mesylates), XPhos , or BrettPhos .

  • Base: Cs2CO3 (3.0 equiv) or K3PO4 (anhydrous preferred).

  • Solvent: t-BuOH or 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Catalyst Formation: In a glovebox or under strict inert atmosphere, mix Pd(OAc)2 and the Ligand (1:2 ratio) in the solvent and stir for 10 mins to form the active species.

  • Addition: Add the Mesylate substrate, the Nucleophile, and the Base.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

    • Note: Mesylate coupling requires higher energy than bromide coupling.

  • Workup: Standard extraction and purification.

Comparative Reactivity Data

The following table summarizes the reactivity hierarchy for this specific scaffold, helping researchers select the correct conditions.

Leaving GroupPositionSteric EnvironmentReactivity RankRequired Catalyst System
-Br C4High (2,6-dichloro)#1 (Fastest) Standard Pd(0) (e.g., Pd(PPh3)4)
-OMs C1Low (2,6-hydro)#2 (Latent) Specialized Pd/Ligand (e.g., Pd/CM-Phos)
-Cl C3, C5Medium#3 (Inert) Requires specialized Ni-catalysis or forcing conditions

References

  • Organic Chemistry Portal. Suzuki Coupling - Reactivity of Mesylates vs Halides. Available at: [Link]

  • Buchwald, S. L., et al. Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Org.[1][2][3][4][5] Lett. 2010, 12, 2350-2353. Available at: [Link]

  • Kwong, F. Y., et al. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org.[1][2][3][4][5] Synth. 2016, 93, 14. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[6][7] Processes 2020, 8, 1342.[7] Available at: [Link]

Sources

Reagents and catalysts for synthesizing 4-Bromo-3,5-dichlorophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis and Catalytic Strategies for 4-Bromo-3,5-dichlorophenyl methanesulfonate

Executive Summary & Strategic Importance

This guide details the synthesis of 4-Bromo-3,5-dichlorophenyl methanesulfonate , a highly functionalized aryl sulfonate intermediate.[1] This molecule is of significant interest in medicinal chemistry as a "linchpin" scaffold. The methanesulfonate (mesylate) group serves as a versatile pseudohalide for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or as a leaving group for nucleophilic aromatic substitution (


), while the halogenated core allows for orthogonal functionalization.[1]

Key Technical Challenge: The substrate, 4-bromo-3,5-dichlorophenol , is an electron-deficient phenol.[1] The presence of three halogen atoms significantly increases the acidity of the phenolic proton (lowering pKa) while simultaneously decreasing the nucleophilicity of the oxygen. Standard mesylation protocols often stall or require excess reagents. This protocol introduces a nucleophilic catalysis strategy using DMAP (4-Dimethylaminopyridine) to overcome this electronic deactivation.[1]

Retrosynthetic Analysis & Pathway Design

The synthesis is designed as a two-stage linear workflow starting from commercially available 3,5-dichlorophenol.[1]

Workflow Logic:

  • Regioselective Bromination: Electrophilic aromatic substitution (EAS) controlled by steric and electronic directors.

  • Catalytic Sulfonylation: Esterification of the sterically hindered and electron-poor phenol using a sulfonyl-pyridinium activation mechanism.[1]

SynthesisPathway Start 3,5-Dichlorophenol (Starting Material) Step1 Step 1: Bromination (Regioselective EAS) Start->Step1 Br2, AcOH 20-25°C Inter Intermediate: 4-Bromo-3,5-dichlorophenol Step1->Inter Crystallization Step2 Step 2: Mesylation (DMAP Catalysis) Inter->Step2 MsCl, Et3N DMAP (5 mol%), DCM Final Target: 4-Bromo-3,5-dichlorophenyl methanesulfonate Step2->Final Aq. Workup

Figure 1: Linear synthetic pathway emphasizing the two critical chemical transformations.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-3,5-dichlorophenol

Rationale: The hydroxyl group (-OH) is a strong ortho/para director.[1] In 3,5-dichlorophenol, the 4-position (para) is sterically flanked by two chlorines but is electronically favored over the 2/6 positions (ortho) due to the symmetric reinforcement of the meta-chlorines. We use molecular bromine in acetic acid to facilitate polar addition while mitigating poly-bromination.[1]

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
3,5-Dichlorophenol 163.00 1.0 Substrate
Bromine (Br₂) 159.81 1.05 Electrophile
Acetic Acid (Glacial) 60.05 Solvent Solvent (Polar/Protic)

| Sodium Bisulfite | 104.06 | Excess | Quench |[1]

Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask with 3,5-dichlorophenol (10.0 g, 61.3 mmol) and glacial acetic acid (40 mL). Stir until fully dissolved.

  • Bromine Addition: Cool the solution to 15°C. Add Bromine (10.3 g, 64.4 mmol) dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic; maintain internal temp < 25°C to prevent over-bromination.

  • Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[2]

  • Quench: Pour the reaction mixture into ice-water (200 mL) containing saturated Sodium Bisulfite (20 mL) to destroy excess bromine (indicated by the disappearance of the orange color).

  • Isolation: The product will precipitate as a white to off-white solid.[1] Filter the solid and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water or Heptane if the melting point deviates from reference (Standard mp: ~160-162°C).

  • Drying: Dry in a vacuum oven at 45°C overnight.

Step 2: Catalytic Mesylation to Target

Rationale: This is the critical step. The precursor is a "trichub" of electron-withdrawing groups (Cl, Cl, Br). The oxygen atom is less nucleophilic than in standard phenols.

  • Why DMAP? Using Triethylamine (TEA) alone often results in slow kinetics and incomplete conversion. DMAP acts as a "nucleophilic transfer catalyst." It attacks the Methanesulfonyl Chloride (MsCl) to form a highly reactive N-sulfonylpyridinium salt, which then transfers the sulfonyl group to the phenol much faster than MsCl itself.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
4-Bromo-3,5-dichlorophenol 241.90 1.0 Substrate
Methanesulfonyl Chloride (MsCl) 114.55 1.2 Sulfonylating Agent
Triethylamine (Et₃N) 101.19 1.5 HCl Scavenger
DMAP 122.17 0.05 Nucleophilic Catalyst

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent (Anhydrous) |[1][3]

Protocol:

  • Setup: In a flame-dried flask under Nitrogen atmosphere, dissolve 4-Bromo-3,5-dichlorophenol (5.0 g, 20.6 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (4.3 mL, 30.9 mmol) and DMAP (125 mg, 1.0 mmol). Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Add Methanesulfonyl Chloride (1.9 mL, 24.7 mmol) dropwise via syringe. Caution: Gas evolution and exotherm.[1]

  • Reaction: Remove the ice bath and stir at ambient temperature (20-25°C) for 3 hours.

    • Checkpoint: TLC should show complete consumption of the starting phenol (Rf ~0.4 in Hex/EtOAc 4:1) and appearance of the less polar mesylate (Rf ~0.6).

  • Workup:

    • Quench with 1M HCl (30 mL) to neutralize excess amine and solubilize DMAP/TEA salts.

    • Separate the organic layer.[2][3][4]

    • Wash with Sat. NaHCO₃ (30 mL) to remove residual acid/hydrolyzed MsCl.

    • Wash with Brine (30 mL).

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: The crude residue is typically a solid. Recrystallize from Isopropanol or Hexane/EtOAc to obtain analytical purity.

Mechanistic Insight: The DMAP Catalytic Cycle

Understanding the mechanism ensures troubleshooting capability. If the reaction stalls, it is often due to moisture hydrolyzing the active intermediate or insufficient DMAP.

DMAP_Mechanism MsCl MsCl Active N-Mesylpyridinium Salt (Active Species) MsCl->Active DMAP DMAP (Catalyst) DMAP->Active Nucleophilic Attack on Sulfur Product Ar-OMs (Product) Active->Product Fast Transfer to Phenol Phenol Ar-OH (Substrate) Phenol->Product Base Et3N (Auxiliary Base) Salt Et3N-HCl Base->Salt Scavenges HCl Product->DMAP Regenerates Catalyst

Figure 2: The Steglich-type mechanism applied to sulfonylation.[1] DMAP activates the sulfonyl chloride, making it susceptible to attack by the sterically hindered phenol.

Quality Control & Analytical Specifications

For drug development applications, the following specifications are recommended for the final isolate.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254 nm)> 98.0% Area
Identity ¹H-NMR (CDCl₃)Characteristic singlet (Ms group) at ~3.2-3.3 ppm; Aromatic singlet at ~7.6 ppm.[1]
Residual Solvent GC-HS< 5000 ppm (Class 3 solvents)
Water Content Karl Fischer< 0.5% w/w

Notes from the Bench (Troubleshooting):

  • Hydrolysis Risk: Methanesulfonyl chloride is moisture sensitive. If the bottle is old, distill it or use a fresh bottle. Hydrolyzed MsCl (Methanesulfonic acid) will not react and will consume the base.

  • Color Issues: If the product is pink/red, it indicates trace oxidation of the phenol or residual iodine/bromine species. A wash with 10% Sodium Thiosulfate during workup usually corrects this.

Safety & Handling

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Handle only in a fume hood.

  • Bromine: Extremely corrosive and volatile. Causes severe burns. Use proper PPE including face shield and thick nitrile/neoprene gloves.

  • Waste: All aqueous washes from Step 1 contain halogenated species and must be treated as halogenated waste.

References

  • Lei, X., et al. (2015). "Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates."[5] Synthesis, 47, 2578-2585.[5] (Demonstrates general mesylation protocols).

  • Huston, R. C., & Ballard, M. M. (1934). "o-Bromophenol." Organic Syntheses, Coll.[4] Vol. 2, p.97. (Foundational text on phenol bromination regioselectivity).

  • Marsh, G., et al. (2003). "Synthesis and characterization of 3,5-dichlorophenol metabolites." Environmental Toxicology and Chemistry. (Confirming structure and stability of the precursor).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.

Sources

Application Note & Protocol: A Scalable, Two-Step Synthesis of 4-Bromo-3,5-dichlorophenyl Methanesulfonate for Pharmaceutical and Agrochemical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the scalable synthesis of 4-Bromo-3,5-dichlorophenyl methanesulfonate, a key intermediate for specialty chemical development. We present a robust, two-step synthetic route commencing with the regioselective bromination of 3,5-dichlorophenol to yield the pivotal precursor, 4-Bromo-3,5-dichlorophenol. This is followed by a highly efficient mesylation protocol. The methodologies detailed herein are designed for scalability, emphasizing process safety, reaction efficiency, and high-purity product isolation. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable manufacturing process for this halogenated aryl sulfonate ester.

Introduction and Strategic Overview

4-Bromo-3,5-dichlorophenyl methanesulfonate is a functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of multiple halogen atoms and a reactive sulfonate ester leaving group makes it a versatile substrate for various cross-coupling and nucleophilic substitution reactions.

The primary challenge in producing this molecule at scale lies in achieving controlled, regioselective halogenation of the phenolic precursor and developing a subsequent mesylation process that is both high-yielding and amenable to large-scale equipment and safety protocols. This guide outlines a strategic approach to overcome these challenges.

Retrosynthetic Analysis

The synthesis is logically approached in two primary stages. The target molecule is disconnected at the sulfonate ester bond, identifying 4-Bromo-3,5-dichlorophenol as the key intermediate. This phenol is, in turn, derived from the commercially available 3,5-dichlorophenol via electrophilic aromatic substitution.

G Target 4-Bromo-3,5-dichlorophenyl Methanesulfonate Intermediate 4-Bromo-3,5-dichlorophenol Target->Intermediate Mesylation Start2 Methanesulfonyl Chloride Target->Start2 Mesylation Start1 3,5-Dichlorophenol Intermediate->Start1 Regioselective Bromination BrSource Brominating Agent (e.g., Br2, NBS) Intermediate->BrSource Regioselective Bromination

Caption: Retrosynthetic pathway for the target compound.

Part I: Scalable Synthesis of 4-Bromo-3,5-dichlorophenol

The critical step in this synthesis is the selective bromination of 3,5-dichlorophenol. The hydroxyl group is a powerful ortho-, para-directing group. With the two meta-positions blocked by chlorine atoms, the incoming electrophile (Br+) is strongly directed to the C4 (para) position. While direct bromination with liquid bromine is effective, controlling the reaction exotherm and preventing over-bromination are key considerations for scale-up.

Causality of Experimental Design
  • Solvent Selection: Acetic acid is chosen as the solvent for the bromination reaction. It is a polar protic solvent that can solubilize the starting phenol and is relatively inert to bromine. Its use helps to moderate the reaction rate and dissipate heat, which is crucial for selectivity and safety on a larger scale.

  • Brominating Agent: Elemental bromine (Br₂) is a cost-effective and potent brominating agent suitable for industrial production. Slow, controlled addition is paramount to manage the reaction's exotherm and prevent the formation of di-brominated byproducts.

  • Work-up Procedure: The reaction is quenched with an aqueous solution of sodium bisulfite (NaHSO₃). This serves a dual purpose: it neutralizes any unreacted bromine, converting it to the colorless and non-volatile bromide ion (Br⁻), and it facilitates the precipitation of the organic product, which has low solubility in the aqueous acetic acid mixture.

Detailed Protocol: Synthesis of 4-Bromo-3,5-dichlorophenol

Safety Precautions: This procedure involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Liquid bromine is extremely corrosive and toxic; handle with extreme care.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolar Mass ( g/mol )QuantityMolesMolar Equiv.
3,5-Dichlorophenol163.00100.0 g0.6131.0
Glacial Acetic Acid60.05500 mL--
Liquid Bromine (Br₂)159.8132.9 mL (103 g)0.6441.05
Sodium Bisulfite104.06~50 g--
Deionized Water18.02~3 L--

Procedure:

  • Reaction Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Place the flask in a cooling bath (ice-water).

  • Dissolution: Charge the flask with 3,5-dichlorophenol (100.0 g, 0.613 mol) and glacial acetic acid (500 mL). Stir the mixture until all the solid has dissolved. Cool the solution to 10-15°C.

  • Bromine Addition: Slowly add liquid bromine (32.9 mL, 1.05 eq.) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture over 60-90 minutes. Crucial: Maintain the internal temperature below 25°C throughout the addition to ensure high regioselectivity. The solution will turn from a clear, pale yellow to a deep reddish-orange.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a 4 L beaker containing a stirred solution of sodium bisulfite (~50 g) in 2 L of cold deionized water. The red color of excess bromine will disappear. A pale white or off-white solid will precipitate.

  • Isolation: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove acetic acid and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 135-145 g (90-96%) of a white to off-white crystalline solid. The product is typically of high purity (>98%) and can be used in the next step without further purification.

Part II: Scalable Mesylation of 4-Bromo-3,5-dichlorophenol

The conversion of the synthesized phenol to its methanesulfonate ester is a standard procedure involving reaction with methanesulfonyl chloride (MsCl) in the presence of a base.[1] For scalability, the choice of base and solvent is critical to ensure easy workup and product isolation.

Causality of Experimental Design
  • Base Selection: Triethylamine (Et₃N) is selected as the base. It is an organic base that effectively scavenges the HCl generated during the reaction, driving it to completion. The resulting triethylamine hydrochloride salt (Et₃N·HCl) has some solubility in the chosen solvent but is readily removed by aqueous washing.[2]

  • Solvent Selection: Dichloromethane (DCM) is a common and effective solvent for this reaction due to its ability to dissolve both the starting materials and the product, and its low boiling point facilitates easy removal.[1] For larger-scale industrial processes, a switch to a less hazardous solvent like toluene or 2-methyltetrahydrofuran (2-MeTHF) should be evaluated.

  • Temperature Control: The reaction is initiated at 0°C by adding the methanesulfonyl chloride slowly. This is a standard precaution to control the initial exotherm of this acylation reaction. Allowing the reaction to warm to room temperature ensures it proceeds to completion in a reasonable timeframe.[3]

  • Purification Strategy: A series of aqueous washes is employed for purification. A dilute HCl wash removes any remaining triethylamine, a sodium bicarbonate wash neutralizes any remaining acidic species, and a brine wash aids in the separation of the organic and aqueous layers. The final product is then isolated by crystallization, which is a highly effective and scalable purification method for crystalline solids.

Detailed Protocol: Synthesis of 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Safety Precautions: Methanesulfonyl chloride is highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE. The reaction is exothermic.

Table 2: Reagent and Solvent Quantities

Reagent/SolventMolar Mass ( g/mol )QuantityMolesMolar Equiv.
4-Bromo-3,5-dichlorophenol245.90135.0 g0.5491.0
Dichloromethane (DCM)84.931.35 L--
Triethylamine (Et₃N)101.1992.0 mL (66.7 g)0.6591.2
Methanesulfonyl Chloride (MsCl)114.5551.0 mL (75.4 g)0.6581.2
Isopropanol (for crystallization)60.10~500 mL--

Procedure:

  • Reaction Setup: In a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Bromo-3,5-dichlorophenol (135.0 g, 0.549 mol) in dichloromethane (1.35 L).

  • Base Addition: Cool the solution to 0-5°C using an ice bath. Add triethylamine (92.0 mL, 1.2 eq.) via the dropping funnel over 10 minutes. A slight exotherm may be observed.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (51.0 mL, 1.2 eq.) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis confirms the complete consumption of the starting phenol.

  • Aqueous Work-up:

    • Transfer the reaction mixture to a 4 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 500 mL) to remove excess triethylamine.

      • Saturated aqueous sodium bicarbonate (1 x 500 mL) to neutralize acids.

      • Brine (1 x 500 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to obtain a crude solid.

  • Purification by Crystallization:

    • Transfer the crude solid to a 1 L Erlenmeyer flask.

    • Add isopropanol (~400 mL) and heat the mixture to reflux with stirring until all the solid dissolves.

    • Slowly cool the solution to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum at 40°C.

    • The expected yield is 155-168 g (87-94%) of a pure, white crystalline solid.

Overall Process Workflow and Scale-Up Considerations

Caption: High-level workflow for the two-step synthesis.

  • Heat Management: Both steps are exothermic. For pilot-scale or manufacturing, jacketed reactors with precise temperature control are essential. The rate of addition for both bromine and methanesulfonyl chloride must be carefully controlled and tied to the reactor's ability to dissipate heat.

  • Material Handling: Handling liquid bromine at a large scale requires specialized equipment, such as dedicated pumps and closed-system transfer lines, to minimize operator exposure.

  • Solvent Choice: As mentioned, replacing dichloromethane (DCM) is a primary consideration for greening this process and adhering to stricter environmental regulations. Toluene is a viable alternative, although it may require heating to dissolve the starting materials, and work-up procedures would need to be re-optimized due to different solubility profiles.

  • Waste Management: The aqueous waste streams will be acidic or basic and contain inorganic salts. They must be neutralized before disposal. The isopropanol mother liquor from crystallization will contain impurities and some product; recovery or disposal should be planned according to local regulations.

References

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • ResearchGate. (2015). A Comprehensive Approach to the Synthesis of Sulfate Esters. [Link]

  • Organic Syntheses. (2005). An Organic Syntheses Procedure. Org. Synth. 2005, 81, 121. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2022). Methods for the synthesis of (hetero)arylsulfonate esters. [Link]

  • Rhodium Archive. Synthesis of Mesylates From Alcohols. [Link]

  • PrepChem. Synthesis of 3,5-dibromo-4-chlorophenol. [Link]

  • Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols. US4223166A.
  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. [Link]

  • IUCr Journals. (2021). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. [Link]

  • Google Patents. (2018).
  • Royal Society of Chemistry. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • Der Pharma Chemica. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. [Link]

  • ResearchGate. (2010). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]

  • Google Patents. (2004). Method for purifying a bromine compound. EP0913381B1.
  • Royal Society of Chemistry. Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework - Supporting Information. [Link]

  • ResearchGate. (2010). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]

  • ResearchGate. (2015). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. [Link]

  • ResearchGate. Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. [Link]

  • Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

  • PubMed. (1996). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. [Link]

  • Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • ResearchGate. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

Sources

Functionalization of the bromine position in 4-Bromo-3,5-dichlorophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of the Bromine Position in 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Executive Summary

This technical guide details the chemoselective functionalization of the bromine moiety in 4-Bromo-3,5-dichlorophenyl methanesulfonate (BDMS) . This scaffold represents a "privileged intermediate" in medicinal chemistry due to its orthogonal reactivity handles: a reactive aryl bromide, two sterically demanding chlorines, and a latent phenolic handle masked as a methanesulfonate (mesylate).

The core challenge addressed here is the steric congestion imposed by the 3,5-dichloro substitution pattern, which significantly retards oxidative addition at the 4-position, and the chemoselectivity required to engage the bromide without disturbing the potentially labile sulfonate ester. This protocol establishes a robust Suzuki-Miyaura cross-coupling workflow using sterically demanding phosphine ligands to achieve high yields (>85%) while preserving the mesylate for downstream diversification.

Strategic Analysis & Mechanistic Rationale

The Substrate Challenge

The target molecule contains three distinct electrophilic sites. Successful functionalization relies on exploiting the kinetic hierarchy of oxidative addition:

  • Ar-Br (Position 4): Most reactive, but kinetically hindered by flanking Cl atoms.

  • Ar-OMs (Position 1): Less reactive towards Pd(0) than Ar-Br but susceptible to nucleophilic attack (hydrolysis) or Ni-catalyzed cleavage.

  • Ar-Cl (Positions 3,5): Least reactive; generally inert under standard Pd-catalyzed conditions targeting bromides.

Key Obstacle: The "ortho-effect" of the 3,5-dichloro motif creates a narrow trajectory for the palladium catalyst. Standard ligands (e.g., PPh3) often fail to promote oxidative addition or suffer from rapid catalyst decomposition before the cycle completes.

Ligand Selection Strategy

To overcome the steric barrier, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos and XPhos are selected for this protocol.

  • Mechanism: These ligands are electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (promoting reductive elimination).

  • Interaction: The biaryl backbone provides stability, while the cyclohexyl/adamantyl groups create a protective pocket that prevents catalyst dimerization, crucial for hindered substrates.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: C-C Bond Formation at C4

Reagents & Materials:

  • Substrate: 4-Bromo-3,5-dichlorophenyl methanesulfonate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Alternative: Pd-PEPPSI-IPr (for extremely hindered boronic acids).

  • Base: K₃PO₄ (3.0 equiv, anhydrous preferred)

  • Solvent: Toluene : Water (10:1 v/v) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Argon stream, charge a reaction vial with Pd(OAc)₂ and SPhos.

    • Add dry Toluene (approx. 1 mL/mmol substrate) and stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/brown, indicating active L-Pd(0) generation.

    • Rationale: Pre-forming the catalyst ensures high active species concentration before the substrate is introduced, reducing induction periods.

  • Reaction Assembly:

    • Add the BDMS substrate, Boronic Acid, and finely ground K₃PO₄ to the reaction vial.

    • Add the remaining solvent (Toluene/Water mix).

    • Seal the vial with a crimp cap containing a PTFE/Silicone septum.

  • Deoxygenation:

    • Sparge the mixture with Argon gas for 5-10 minutes via a needle.

    • Rationale: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Execution:

    • Heat the reaction block to 80°C . Stir vigorously (>800 RPM).

    • Monitor via HPLC/UPLC at 2 hours.

    • Endpoint: >95% consumption of BDMS. If Ar-OMs hydrolysis is observed (phenol formation), lower temp to 60°C and extend time.

  • Workup:

    • Cool to room temperature.[1][2] Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate.

Protocol B: QC & Validation (HPLC)

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/sulfonate).

Data Interpretation Table:

ComponentRetention Time (Relative)Spectral FeatureNotes
Phenol Hydrolysis Product 0.65Broad peakIndicates base too strong or wet solvent.
BDMS (Starting Material) 1.00SharpReference standard.
Product (Coupled) 1.15 - 1.30SharpShift depends on boronic acid polarity.
Des-bromo (Protodehalogenation) 0.90SharpIndicates catalyst death or lack of boronic acid transmetallation.

Visualization & Pathways

Figure 1: Chemoselective Reaction Pathway

This diagram illustrates the selective oxidative addition into the C-Br bond, avoiding the C-OMs and C-Cl bonds.

ReactionPathway SM 4-Bromo-3,5-dichloro phenyl methanesulfonate OA Oxidative Addition (Rate Limiting Step) SM->OA Steric Approach Hydrolysis Side Rxn: Hydrolysis (Phenol Formation) SM->Hydrolysis Excess Water/Strong Base Cat Pd(0) / SPhos (Active Catalyst) Cat->OA Enters Cycle TM Transmetallation (Ar-B(OH)2 / Base) OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Diaryl Pd Complex RE->Cat Regenerates Pd(0) Prod 4-Aryl-3,5-dichloro phenyl methanesulfonate RE->Prod Product Release

Caption: Figure 1. Catalytic cycle emphasizing the steric-controlled oxidative addition at C4 using bulky SPhos ligands.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation due to steric bulk.Switch to Pd-PEPPSI-IPr (pre-formed carbene catalyst) which is more robust for tetra-ortho-substituted couplings.
Hydrolysis of Mesylate Base is too strong or system too wet.Switch from K₃PO₄ to K₂CO₃ or CsF . Ensure solvents are anhydrous (Karl Fischer < 0.05%).
Homocoupling of Boronic Acid Oxygen presence.[3]Degas solvents more thoroughly (Freeze-Pump-Thaw x3).
Protodehalogenation (Ar-H) "Dry" reaction (lack of proton source for boronic acid activation) or high Temp.Add exactly 2-5% water to the solvent mix. Boronic acids require trace water for the transmetallation step.

References

  • Buchwald-Hartwig Amination Overview. (2025). Wikipedia. Retrieved from [Link][4]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates. (2011). Chemical Society Reviews. Retrieved from [Link]

  • Aryl Bromide/Triflate Selectivities in Palladium-Catalyzed Couplings. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (2025). MDPI. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2025). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

Sources

Solvent selection for reactions involving 4-Bromo-3,5-dichlorophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-118

Introduction: The Strategic Importance of Solvent Selection

4-Bromo-3,5-dichlorophenyl methanesulfonate is a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules for pharmaceuticals and advanced materials. Its structure incorporates three distinct reactive sites: a bromine atom, two chlorine atoms, and a methanesulfonate (mesylate) leaving group. This trifecta of functionality allows for sequential, site-selective transformations, but also presents a considerable challenge. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, chemoselectivity, and ultimately, the success or failure of a synthetic step.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making rational solvent choices in reactions utilizing this versatile substrate. We will move beyond simple solvent property tables to explore the mechanistic interplay between the solvent, substrate, reagents, and catalysts for the most common and powerful transformations.

Physicochemical Properties & General Solubility Profile

While detailed experimental solubility data for 4-Bromo-3,5-dichlorophenyl methanesulfonate is not extensively published, its structure—a halogenated, non-polar aromatic core with a polar sulfonate ester—allows us to predict its general behavior.

Table 1: Predicted Solubility Profile of 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Commentary
Aprotic, Non-Polar Toluene, HexanesModerate to GoodThe large, non-polar aryl core will interact favorably with these solvents. Solubility is expected to be sufficient for many cross-coupling reactions.
Aprotic, Polar THF, Dioxane, DMF, DMSO, AcetonitrileGood to ExcellentThe polar mesylate group and halogen dipoles enhance solubility in these solvents. These are often the solvents of choice for a wide range of transformations.
Protic, Polar Water, Methanol, EthanolPoor to InsolubleThe hydrophobic nature of the polychlorinated aromatic ring dominates, leading to poor solvation by hydrogen-bonding solvents. Biphasic systems may be employed.
Chlorinated Dichloromethane (DCM), ChloroformGood to Excellent"Like dissolves like" principle applies. However, chlorinated solvents can sometimes interfere with catalytic cycles and should be used with caution in cross-coupling reactions.[1]

Core Principles: How Solvents Influence Reactivity

The solvent exerts its influence through several key mechanisms:

  • Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states, often accelerating reactions. This is a critical factor in both nucleophilic substitutions and organometallic catalytic cycles.[2][3]

  • Solvation of Reagents: The ability of a solvent to solvate cations and anions can dramatically alter the reactivity of nucleophiles and bases. For instance, polar aprotic solvents solvate cations well but leave anions "naked" and highly reactive.[4][5]

  • Coordination to Catalysts: In transition-metal-catalyzed reactions, solvent molecules can act as ligands, coordinating to the metal center and influencing its catalytic activity and stability.[6][7]

  • Reagent Solubility: Ensuring all components of the reaction remain in solution is paramount for achieving optimal reaction rates.

The following diagram illustrates a generalized workflow for selecting and optimizing a solvent for a given transformation.

G cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Refinement A Define Reaction Type (e.g., Suzuki, SNAr) B Consult Literature for Analogous Systems A->B C Consider Reagent & Substrate Solubility B->C D Select 2-3 Candidate Solvents (e.g., Toluene, THF, DMF) C->D E Run Small-Scale Test Reactions Monitor by LC-MS/TLC D->E F Analyze Yield, Purity, & Byproducts E->F G Problem Identified? (e.g., Low Yield, Side Reaction) F->G H Adjust Solvent Polarity or Use Co-solvent System G->H Yes J Proceed to Scale-up G->J No I Re-evaluate Temperature & Concentration H->I I->E

Caption: A logical workflow for systematic solvent selection and optimization.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

The C–Br bond is the most reactive site for standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The mesylate group is generally stable under these conditions but can react at higher temperatures.

Suzuki-Miyaura Coupling

Objective: To form a C(aryl)-C(aryl) bond. Mechanism Insight: The solvent's primary roles are to facilitate the solubility of the boronic acid/ester and the inorganic base, and to stabilize the active Pd(0) catalyst.[2][6] Biphasic systems, often containing water, are common as they help dissolve the base (e.g., K₂CO₃, Cs₂CO₃) and can accelerate the transmetalation step.

Recommended Solvents:

  • 1,4-Dioxane / Water: A classic, robust system. Dioxane effectively dissolves the organic components, while water handles the inorganic base.

  • Toluene / Water: A less polar option, good for minimizing side reactions in some cases.

  • Tetrahydrofuran (THF): A good general-purpose solvent, often used for its excellent dissolving power and moderate boiling point.[6][8]

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dichlorophenyl Methanesulfonate with Phenylboronic Acid

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-3,5-dichlorophenyl methanesulfonate (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add the chosen solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio, 0.1 M concentration relative to the substrate).

  • Degas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Objective: To form a C(aryl)-N bond. Mechanism Insight: This reaction is highly sensitive to solvent choice. The solvent must be aprotic to avoid protonating the amine or amide nucleophile. It also plays a key role in the equilibrium between the monomeric and dimeric forms of the palladium catalyst.

Recommended Solvents:

  • Toluene: A common choice, particularly for less polar substrates. Its high boiling point allows for a wide temperature range.

  • 1,4-Dioxane: Often provides better solubility for more polar amines and additives.

  • Tetrahydrofuran (THF): Suitable for reactions that can proceed at lower temperatures.

  • Ethereal solvents like cyclopentyl methyl ether (CPME) are also frequently used.[1]

Key Consideration: The choice of base (e.g., NaOtBu, K₃PO₄) and ligand is intrinsically linked to the solvent. Strong bases like NaOtBu are often used in toluene or dioxane.[9] Ensure all reagents are anhydrous and the solvent is degassed, as oxygen can deactivate the catalyst.[9]

G cluster_0 Catalytic Cycle cluster_1 Solvent Influence A L-Pd(0) Active Catalyst B Oxidative Addition A->B C L-Pd(II)(Ar)X B->C D Amine Coordination C->D E L-Pd(II)(Ar)(NHR₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR₂ Product F->G Solvent Solvent (e.g., Toluene, Dioxane) S1 Stabilizes Pd(0) Prevents Precipitation Solvent->S1 S2 Influences Ligand Exchange Rates Solvent->S2 S3 Solvates Base & Amine Solvent->S3 S1->A S2->C S3->D

Caption: The influence of solvent on the Buchwald-Hartwig catalytic cycle.

Application Note 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the sulfonate group and the chlorine atoms can activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the carbon bearing the bromine. This is especially true with potent, soft nucleophiles.

Mechanism Insight: SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex.[4] The solvent's role is to stabilize this charged intermediate without deactivating the nucleophile.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent choice. Its high polarity strongly stabilizes the Meisenheimer complex, and it effectively solvates the counter-ion of the nucleophile, leaving the nucleophile itself highly reactive.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that greatly accelerates SNAr reactions.

  • Acetonitrile (MeCN): A less polar but still effective option for many SNAr transformations.

Critical Insight: Protic solvents (water, alcohols) are generally poor choices for SNAr reactions with anionic nucleophiles.[4] They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction rate dramatically.[4][5]

Protocol: SNAr Reaction with Sodium Azide

  • In a round-bottom flask, dissolve 4-Bromo-3,5-dichlorophenyl methanesulfonate (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Add sodium azide (NaN₃, 1.5 equiv) to the solution. Caution: Azides are toxic and potentially explosive.

  • Heat the reaction mixture to 60-80 °C. The progress of the reaction can be monitored by observing the consumption of the starting material via LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by an appropriate method, such as column chromatography.

Troubleshooting Guide

Table 2: Common Issues and Solvent-Based Solutions

IssuePotential CauseSuggested Solvent-Based Solution
Low or No Reactivity Poor solubility of a key reagent (e.g., base, salt).Switch to a more polar solvent (e.g., from Toluene to Dioxane or THF). Consider adding a co-solvent like DMF or NMP in small quantities.
Catalyst Decomposition Solvent not sufficiently coordinating or reaction temperature too high.Switch to a more coordinating solvent like Dioxane. Ensure the solvent is rigorously degassed to remove oxygen.
Formation of Side Products Reaction pathway is sensitive to solvent polarity.For Suzuki couplings, sometimes a less polar solvent like Toluene can increase selectivity.[2] For SNAr, ensure the solvent is aprotic to avoid solvolysis.
Difficult Product Isolation High-boiling point solvent (e.g., DMSO, DMF) is difficult to remove.If the reaction proceeds efficiently at a lower temperature, consider using a lower-boiling solvent like THF or Acetonitrile.

Conclusion

The selection of a solvent for reactions involving 4-Bromo-3,5-dichlorophenyl methanesulfonate is a multi-faceted decision that profoundly impacts chemical outcomes. A systematic approach, grounded in an understanding of the reaction mechanism, is essential. For palladium-catalyzed cross-couplings, aprotic solvents like toluene, THF, and dioxane are standard, often with water as a co-solvent for Suzuki reactions. For SNAr reactions, polar aprotic solvents such as DMSO and DMF are unparalleled in their ability to accelerate the reaction. By carefully considering the principles and protocols outlined in this guide, researchers can significantly improve the efficiency, selectivity, and success rate of their synthetic endeavors.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. Available at: [Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ResearchGate. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. Available at: [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Publications. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MES-BRCL2-OPT Status: Open Topic: Yield Optimization & Troubleshooting for Sterically Hindered Phenol Mesylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to synthesize 4-Bromo-3,5-dichlorophenyl methanesulfonate via the reaction of 4-bromo-3,5-dichlorophenol with methanesulfonyl chloride (MsCl).

The Core Challenge: The primary yield-limiting factor in this synthesis is steric hindrance .[1] The chlorine atoms at the 3- and 5-positions (ortho to the hydroxyl group) create a "picket fence" effect, shielding the oxygen atom from nucleophilic attack on the sulfonyl center. Standard protocols for unhindered phenols (e.g., simple phenol + MsCl + TEA) often result in incomplete conversion (<40% yield) or long reaction times that invite hydrolysis of the moisture-sensitive MsCl.

This guide provides a nucleophilic catalysis protocol specifically designed to overcome this steric barrier, along with a troubleshooting matrix.

Module 1: The Optimized Protocol (The "Golden Path")

Do not rely on standard textbook stoichiometry for this substrate. The following protocol uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a reactive sulfonyl-ammonium intermediate that is more electrophilic than MsCl itself.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Bromo-3,5-dichlorophenol Substrate1.0Must be dry (water <0.1%).[1]
Methanesulfonyl Chloride (MsCl) Reagent1.5 - 2.0Excess required to account for hydrolysis and slower kinetics.[1]
Triethylamine (TEA) Base2.0 - 2.5Scavenges HCl; drives equilibrium.[1]
DMAP Catalyst 0.1 - 0.2 CRITICAL: Overcomes steric hindrance.[1]
Dichloromethane (DCM) Solvent10 VolAnhydrous.[2] Toluene is a viable alternative for scale-up.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Charge the flask with 4-bromo-3,5-dichlorophenol (1.0 eq), DMAP (0.1 eq), and anhydrous DCM (10 volumes). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.0 eq) via syringe. Cool the mixture to 0 °C using an ice/water bath.

  • Reagent Addition: Add MsCl (1.5 eq) dropwise over 30 minutes.

    • Why? Rapid addition causes an exotherm that can degrade the reagent or cause side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). If starting material (phenol) persists after 6 hours, add an additional 0.5 eq of MsCl and 0.5 eq of TEA.

  • Quench: Cool to 0 °C. Quench with saturated NH₄Cl solution.

  • Workup:

    • Separate phases.[2][3]

    • Crucial Wash: Wash the organic layer with 1M HCl (2x) to remove the DMAP and excess TEA.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Module 2: Mechanistic Insight & Visualization

Understanding why the reaction fails allows you to fix it. The diagram below illustrates the catalytic cycle that bypasses the steric hindrance of the 3,5-dichloro substitution.

MesylationMechanism MsCl MsCl (Reagent) Intermediate N-Mesylpyridinium Salt (Highly Reactive) MsCl->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Mesylate Product Intermediate->Product Transfer of Mesyl Group Phenol 3,5-Dichloro Phenol (Substrate) Phenol->Product Slow Attack (Steric Block) Base TEA (Base) Byproduct TEA-HCl Base->Byproduct Scavenges HCl

Caption: The DMAP catalyst attacks MsCl to form a highly electrophilic N-mesylpyridinium salt, which is less sensitive to the steric bulk of the phenol than MsCl alone.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction is stuck at 60% conversion after 24 hours. What now?

Diagnosis: The MsCl has likely hydrolyzed due to trace moisture, or the steric barrier is too high for the current temperature. Corrective Action:

  • Add Reagent: Add 0.5 eq of fresh MsCl.

  • Add Heat: Gently reflux the DCM (40 °C). The 3,5-dichloro substitution makes the phenol thermally stable enough to withstand mild heating.[1]

  • Check Solvent: If using DCM, ensure it is anhydrous. If the issue persists, switch to Toluene and reflux (110 °C), but only as a last resort (higher temps increase side reactions).

Q2: My product is dark brown/black. Is it decomposed?

Diagnosis: This is likely due to oxidation of the phenol or polymerization of impurities, often caused by allowing the reaction to run too long or get too hot without inert gas protection. Corrective Action:

  • Carbon Treatment: Dissolve the crude in DCM, add activated charcoal, stir for 30 mins, and filter through Celite.

  • Recrystallization: Attempt recrystallization from IPA (Isopropyl Alcohol) or Hexanes/EtOAc . Sulfonates are typically crystalline solids.

Q3: I see a new spot on TLC that is NOT the product or starting material.

Diagnosis:

  • Spot lower Rf than product: Likely the symmetrical sulfone (rare with MsCl) or hydrolysis products.

  • Spot near solvent front:[1] Chlorinated impurities (if high heat was used). Corrective Action:

  • Ensure the reaction is kept between 0 °C and RT.

  • Strictly exclude water.[4] Hydrolysis of MsCl produces Methanesulfonic acid (MsOH), which can catalyze side reactions.

Module 4: Logical Troubleshooting Tree

Use this decision matrix to diagnose low yields in real-time.

TroubleshootingTree Start Low Yield / Incomplete Reaction CheckTLC Check TLC: Is Starting Material (SM) Present? Start->CheckTLC YesSM Yes: SM Remains CheckTLC->YesSM Incomplete NoSM No: SM Consumed CheckTLC->NoSM Conversion OK CheckMoisture Check Reagent Quality: Did MsCl hydrolyze? YesSM->CheckMoisture CheckWorkup Loss during Workup? NoSM->CheckWorkup Action1 Action: Add 0.5 eq MsCl + 0.1 eq DMAP CheckMoisture->Action1 Reagent Old/Wet Action3 Action: Heat to Reflux (40°C) CheckMoisture->Action3 Reagent Good (Kinetic Issue) Action2 Action: Check Aqueous Layer pH. If basic, product may have hydrolyzed. CheckWorkup->Action2

Caption: Decision matrix for diagnosing yield loss. Green nodes indicate successful conversion steps; yellow/red indicate failure points.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Mesylates as protecting groups and leaving groups).[3][5]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583. Link (The foundational paper on DMAP catalysis for hindered substrates).

  • Organic Syntheses. "Methanesulfonyl Chloride." Org.[6] Synth. 1933, 13, 78. Link (General properties and handling of MsCl).

  • BenchChem Technical Notes. "Strategies for the Selective Mesylation of Polyols and Hindered Phenols." (General application note on stoichiometry for hindered alcohols).

Sources

Technical Support Hub: Purification of 4-Bromo-3,5-dichlorophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Impurities from Crude Aryl Sulfonate Intermediate Reference ID: TS-CHM-4B35D-MS Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are dealing with 4-Bromo-3,5-dichlorophenyl methanesulfonate , a highly lipophilic aryl sulfonate ester. The crude material likely contains unreacted 4-bromo-3,5-dichlorophenol (starting material), methanesulfonic acid (hydrolysis byproduct), and amine salts (if triethylamine/pyridine was used).

Critical Warning: The parent phenol (4-bromo-3,5-dichlorophenol) is significantly more acidic (


) than unsubstituted phenol due to the electron-withdrawing halogen atoms. Conversely, the sulfonate ester bond is activated and susceptible to hydrolysis under hot or strongly basic conditions. Your purification strategy must balance the removal of the acidic phenol against the stability of the ester. 

Module 1: Diagnostic Triage

Before initiating purification, confirm the impurity profile.

DiagnosticObservationInterpretationAction
TLC (20% EtOAc/Hex) Spot at

(Product) and

(Phenol)
Unreacted Starting MaterialRequires Basic Wash (Module 2)
TLC (Base Line) Streaking or spot at originAmine Salts / MsOHRequires Aqueous/Acid Wash

H NMR
Doublet/Multiplet at

6.5–7.5 ppm
Phenol ProtonsConfirm ratio of Product vs. Phenol
Appearance Oily / Sticky SolidSolvent/Impurity TrappingRequires Trituration (FAQ Section)

Module 2: The Chemical Workup (The "Cold Wash" Protocol)

The primary method for removing the unreacted phenol and salts. Do not skip this step.

The Logic: Because the 3,5-dichloro-4-bromo substitution pattern makes the phenol highly acidic, it can be deprotonated by weak bases (like cold sodium carbonate) that will not hydrolyze the sulfonate ester.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] Avoid ethers if possible (they trap water).

  • Acid Wash (Remove Amine Salts): Wash the organic phase once with 0.5 M HCl or 5% Citric Acid .

    • Why? Removes pyridine/triethylamine catalysts.

  • The Critical Phenol Wash: Wash the organic phase 2x with cold (0–5°C) 5% Na₂CO₃ or saturated NaHCO₃ .

    • Caution: Do NOT use NaOH. The electron-deficient ring makes the sulfonate ester labile; NaOH will hydrolyze your product back to the phenol.

  • Brine & Dry: Wash with saturated brine, dry over anhydrous MgSO₄, and concentrate.

Visualization: Extraction Logic Flow

WorkupLogic Start Crude Reaction Mixture Dissolve Dissolve in DCM or EtOAc Start->Dissolve AcidWash Wash: 0.5M HCl (Cold) Dissolve->AcidWash Aqueous1 Aqueous Layer: Amine Salts (Discard) AcidWash->Aqueous1 BaseWash Wash: 5% Na2CO3 (0°C) AcidWash->BaseWash Organic Phase Aqueous2 Aqueous Layer: Phenolate Impurity (Discard) BaseWash->Aqueous2 Dry Dry (MgSO4) & Concentrate BaseWash->Dry Organic Phase Result Semi-Pure Solid Dry->Result

Caption: Selective partitioning strategy. The cold carbonate wash targets the acidic halogenated phenol without degrading the ester.

Module 3: Crystallization (The Polishing Step)

If the workup yields a solid that is still slightly off-white or <98% pure.

Solvent System Selection: Aryl methanesulfonates are typically highly soluble in chlorinated solvents and moderately soluble in alcohols. The high halogen content of your specific molecule increases its lipophilicity.

SystemRatio (v/v)Protocol NotesBest For
Ethanol / Water 9:1 to 5:1Dissolve in hot EtOH; add water dropwise until turbid. Cool slowly.Removing trace salts and polar impurities.[2]
Hexane / EtOAc 4:1 to 10:1Dissolve in min. hot EtOAc; add hot Hexane.Removing non-polar byproducts (tar).
Isopropanol (IPA) 100%Dissolve hot; cool to -20°C.General purification; best recovery yield.
Visualization: Recrystallization Decision Tree

Recryst Start Crude Solid Solubility Test Solubility (Hot EtOH) Start->Solubility Soluble Fully Soluble Solubility->Soluble Yes Insoluble Insoluble/Oiling Solubility->Insoluble No PathA Add Water dropwise until turbid Soluble->PathA PathB Switch System: EtOAc/Hexane Insoluble->PathB Final Filter & Wash (Cold Solvent) PathA->Final PathB->Final

Caption: Logic flow for solvent selection. High halogen content usually favors the EtOAc/Hexane system if alcohols cause oiling.

Troubleshooting & FAQs

Q1: The product "oiled out" instead of crystallizing. What happened?

Cause: This is common with aryl sulfonates containing multiple halogens. Small amounts of residual solvent (DCM) or impurities (MsCl) lower the melting point. Resolution:

  • Trituration: Add cold n-Hexane or Pentane to the oil.

  • Sonication: Sonicate the biphasic mixture for 10–15 minutes. The mechanical energy often forces the lattice to form, turning the oil into a white powder.

  • Seed Crystal: If you have a previous batch, add a speck of pure crystal to the oil.

Q2: I still see the starting phenol in the NMR after the wash.

Cause: The 3,5-dichloro-4-bromo substitution makes the phenol lipophilic enough to partition back into the organic layer if the aqueous base isn't strong enough or the volume is too low. Resolution:

  • Increase the pH of the wash slightly by using 0.5 M NaOH (strictly cold , <0°C) and limit contact time to <2 minutes.

  • Immediately quench the organic layer with dilute acid to stop hydrolysis.

Q3: The product is turning pink/brown on storage.

Cause: Oxidation of trace residual phenol or amine salts. Resolution:

  • Recrystallize from Ethanol/Water containing a pinch of activated charcoal.

  • Filter the hot solution through Celite to remove the charcoal (and colored impurities).

  • Store the final solid in the dark under Nitrogen.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 3 for stability of sulfonate esters).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for sulfonate ester synthesis and purification).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Strategies for impurity removal and crystallization).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic insight into nucleophilic substitution at sulfonyl centers).

Sources

Technical Support Center: Optimizing Temperature Conditions for Mesylate Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Control Strategies for Methanesulfonate (Mesylate) Ester Synthesis Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Document ID: TSC-MS-004

Core Directive: The "Goldilocks" Zone of Mesylation

Mesylate formation is a cornerstone transformation in organic synthesis, converting poor leaving groups (alcohols) into excellent ones.[1] However, it is not a passive "mix and stir" reaction. It is a kinetically controlled process where temperature dictates the divergence between the desired substitution and three fatal side pathways: elimination, halide displacement, and sulfene oligomerization.

As a Senior Application Scientist, I often see protocols fail not because of incorrect stoichiometry, but because of thermal negligence . The reaction between an alcohol and methanesulfonyl chloride (MsCl) is significantly exothermic.[1] If this exotherm is not managed, the local temperature spike activates the chloride ion (a byproduct) to attack your newly formed product, degrading it into an alkyl chloride impurity that is often inseparable by chromatography.

This guide defines the critical temperature windows required to maintain the integrity of the mesylate moiety.

The Mechanistic Basis of Thermal Control

To master this reaction, you must understand that two competing mechanisms are often at play, heavily influenced by the base used (typically Triethylamine or Pyridine).

  • Direct Nucleophilic Substitution (

    
    -like):  The alcohol attacks the sulfur of MsCl.
    
  • Sulfene Intermediate Pathway (Dominant with TEA): The base deprotonates the

    
    -proton of MsCl, generating a highly reactive sulfene (
    
    
    
    )
    intermediate. The alcohol then traps this sulfene.

The Thermal Trap:

  • Low Temperature (< 0°C): Favors the rapid, kinetic trapping of the sulfene by the alcohol.

  • High Temperature (> 20°C): Increases the kinetic energy of the chloride counter-ion (

    
    ), turning it into a competitive nucleophile. It also increases the entropy (
    
    
    
    ), favoring E2 elimination to the alkene.
Visualizing the Pathway

The following diagram illustrates the divergence points where temperature control is critical.

MesylationPathways Start Alcohol (R-OH) + MsCl Base Base (TEA/Pyridine) Start->Base Sulfene Sulfene Intermediate (CH2=SO2) Start->Sulfene E2 Elim of HCl (Fast at 0°C) Mesylate Target Mesylate (R-OMs) Sulfene->Mesylate Alcohol Trapping (Kinetic Control) Side_Cl Alkyl Chloride (Impurity) Mesylate->Side_Cl SN2 attack by Cl- (Favored by Heat >20°C) Side_Alkene Alkene (Elimination) Mesylate->Side_Alkene E2 Elimination (Favored by Heat)

Caption: Mechanistic divergence in mesylation. Red paths indicate thermally activated side reactions that degrade yield.

Optimized Experimental Protocol

This protocol is designed to be self-validating. If you deviate from the temperature checkpoints, the impurity profile will immediately indicate the failure mode.

Reagents:

  • Substrate: Primary or Secondary Alcohol (1.0 equiv)

  • Reagent: Methanesulfonyl Chloride (MsCl) (1.2 - 1.5 equiv)

  • Base: Triethylamine (TEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (10-20 volumes)

Step-by-Step Methodology:

  • The Cryogenic Setup:

    • Dissolve the alcohol and TEA in anhydrous DCM.

    • CRITICAL: Cool the mixture to -10°C to 0°C using an ice/salt bath or cryocooler.

    • Why? Pre-cooling buffers the system against the heat of neutralization generated in the next step.

  • Controlled Addition (The "Dropwise" Rule):

    • Add MsCl dropwise (neat or as a DCM solution) over 15–30 minutes.

    • Monitor: Internal temperature must not exceed 5°C .

    • Insight: Rapid addition causes localized hot spots. Even if the bath is -10°C, the reaction zone can spike to 30°C, triggering immediate alkyl chloride formation [1].

  • The Kinetic Hold:

    • Maintain stirring at 0°C for 30–60 minutes.

    • Check Point: Take a TLC/LCMS aliquot. For primary alcohols, conversion is often complete here. If complete, quench immediately.

  • The Thermal Ramp (Only if necessary):

    • If starting material remains, remove the ice bath and allow the vessel to warm to Room Temperature (20–25°C) passively.

    • Stop Rule: Do not heat above 25°C. If the reaction is sluggish, add a catalyst (DMAP, 0.1 equiv) rather than heat.

  • Quench & Workup:

    • Cool back to 0°C before adding water or saturated

      
      .
      
    • Why? Hydrolysis of excess MsCl is extremely exothermic. Quenching at room temperature can "cook" your product in the final seconds.

Troubleshooting & FAQs
Q1: My product contains ~15% of a chlorinated impurity (R-Cl). How do I remove it?

A: You likely cannot remove it easily as R-Cl often co-elutes with R-OMs. You must prevent it.

  • Root Cause: The reaction got too hot, or you let it stir too long at room temperature. The chloride ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) generated from MsCl displaced your mesylate.
    
  • Solution:

    • Strictly maintain T < 5°C during addition.

    • Switch Reagents: Use Methanesulfonic Anhydride (

      
      )  instead of MsCl. This produces a sulfonate anion (
      
      
      
      ) as the byproduct, which is non-nucleophilic and cannot form an alkyl chloride [2].
Q2: I see significant alkene formation (Elimination).

A: This is a thermodynamic issue.

  • Root Cause: Elimination is entropy-driven and favored by heat.[2] It is also promoted if the reaction mixture is too basic for too long.

  • Solution:

    • Keep the reaction at -10°C to 0°C for the entire duration. Do not warm to RT.

    • Use a milder base like Pyridine or Collidine instead of TEA.

    • Ensure your solvent is anhydrous; water can hydrolyze MsCl to MsOH, heating the mixture and promoting acid-catalyzed elimination.

Q3: The reaction stalls at 80% conversion. Should I reflux?

A: NEVER reflux a mesylation.

  • Risk: Heating will almost certainly convert the remaining alcohol to side products and degrade the mesylate you have already formed.

  • Solution:

    • Add a catalytic amount of DMAP (4-Dimethylaminopyridine) . It acts as a "super-nucleophile" carrier, forming a highly reactive N-mesylpyridinium species that reacts with hindered alcohols even at 0°C.

    • Add a fresh portion of MsCl (0.2 equiv). The original reagent may have hydrolyzed due to trace moisture.

Data Summary: Temperature Impact

The following table summarizes the product distribution shifts based on thermal conditions for a typical secondary alcohol substrate.

ConditionTemperatureMajor ProductPrimary ImpurityMechanism Dominance
Cryogenic -78°CSM / Low YieldNoneReaction too slow
Optimal -10°C to 0°CMesylate (>95%) Trace AlkeneKinetic Trapping
Uncontrolled 0°C

25°C (Fast add)
Mesylate (~80%)Alkyl Chloride (5-10%)

by Chloride
Heated > 40°CAlkene / ChlorideAlkene (>30%) Thermodynamic (E2)
Diagnostic Flowchart

Use this decision tree to troubleshoot live experiments.

Troubleshooting Start Issue Detected CheckImpurity Identify Impurity via LCMS/NMR Start->CheckImpurity IsCl Alkyl Chloride (M+35/37)? CheckImpurity->IsCl IsAlkene Alkene (M-18)? CheckImpurity->IsAlkene IsStalled Stalled Reaction (SM remains)? CheckImpurity->IsStalled Sol_Cl CAUSE: Overheating / Chloride Attack FIX: Use Ms2O or keep T < 0°C IsCl->Sol_Cl Yes Sol_Alkene CAUSE: Thermodynamic Elimination FIX: Lower T, milder base (Pyridine) IsAlkene->Sol_Alkene Yes Sol_Stall CAUSE: Reagent Hydrolysis or Sterics FIX: Add DMAP cat. or fresh MsCl IsStalled->Sol_Stall Yes

Caption: Troubleshooting logic for common mesylation failure modes.

References
  • Furuta, K. et al. "General Procedure for the Formation of Mesylates." Organic Syntheses, Coll.[3] Vol. 10, p. 355 (2004). Link

  • Common Organic Chemistry. "Alcohol to Mesylate: Methanesulfonic Anhydride Conditions." Common Organic Chemistry Protocols. Link

  • Master Organic Chemistry. "Tosylates and Mesylates: Synthesis and Reactivity." Link

  • Organic Process Research & Development. "Safety of Methanesulfonyl Chloride: Calorimetry of Hydrolysis." ACS Publications. (General reference to exotherm hazards in process chemistry).

Sources

Technical Guide: Side Product Identification in 4-Bromo-3,5-dichlorophenyl Methanesulfonate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the identification and mitigation of side products in reactions involving 4-Bromo-3,5-dichlorophenyl methanesulfonate . This guide is structured for researchers utilizing this compound as a poly-functionalized scaffold in cross-coupling or nucleophilic substitution workflows.

Introduction & Reactivity Profile

4-Bromo-3,5-dichlorophenyl methanesulfonate is a dense functional array containing three distinct electrophilic sites: an aryl bromide, two aryl chlorides, and a sulfonate ester (mesylate).[1] In drug discovery, this molecule is typically employed as a chemodivergent scaffold .

  • Primary Reactivity (Ar-Br): The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Secondary Reactivity (Ar-OMs): A pseudohalide capable of participating in Ni- or Pd-catalyzed couplings, often requiring specific ligands (e.g., bulky phosphines) to activate the C-O bond.

  • Latent Reactivity (Ar-Cl): Generally inert under standard conditions but can react in highly forcing scenarios.

  • Liability (Sulfonate Ester): Susceptible to hydrolysis under basic aqueous conditions, regenerating the phenol.

Pre-Reaction Quality Control: The "Input" Impurities

Before troubleshooting reaction outcomes, verify the purity of the starting material. The synthesis of aryl mesylates from phenols often carries specific carry-over impurities.

Q: What impurities should I screen for in the starting material?

A: The primary impurity is the precursor phenol, 4-Bromo-3,5-dichlorophenol .[1]

ImpurityOriginDetection Method (LC-MS)
4-Bromo-3,5-dichlorophenol Incomplete mesylation or hydrolysis during storage.[1]M-78 Da (Loss of -SO₂Me).[1] More polar; elutes earlier on Reverse Phase (C18).
Bis(methanesulfonyl) ether Side product from excess MsCl/base.No UV chromophore.[1] Detectable by GC-MS or NMR (δ 3.1-3.3 ppm singlet).[1]
Methanesulfonic anhydride Hydrolysis of MsCl.[1]Acidic peak; check pH of aqueous workup.[1]

Reaction Troubleshooting & Side Product Analysis

This section details specific side products formed during transition-metal catalyzed cross-couplings (e.g., Suzuki coupling at the Br position).

Issue 1: The "Phenol" Spike (Hydrolysis)

Observation: You observe a large peak eluting earlier than your product with a mass corresponding to [M-78]. Diagnosis: Base-Mediated Hydrolysis . The mesylate group is an ester.[2][3] In standard Suzuki conditions (e.g.,


 / 

/ Dioxane at

), the hydroxide ion generated from the base equilibrium attacks the sulfonyl sulfur, cleaving the mesylate back to the phenol.
  • Mechanism: Nucleophilic attack at sulfur

    
     S-O bond cleavage.[1]
    
  • Corrective Action:

    • Switch Bases: Move from hydroxides/carbonates to phosphates (

      
      ) or fluorides (
      
      
      
      ,
      
      
      ) which are less hydrolytic.
    • Exclude Water: Use anhydrous conditions (e.g., DMF/Dioxane with anhydrous base).

    • Lower Temperature: Hydrolysis rates increase exponentially >

      
      .
      
Issue 2: Loss of Bromine without Coupling (Protodehalogenation)

Observation: Mass spectrum shows [M-80] or [M-78] pattern shift (loss of Br, replaced by H). Diagnosis: Protodehalogenation (Hydrodehalogenation) . This occurs when the oxidative addition complex (Ar-Pd-Br) undergoes reduction instead of transmetalation.[1]

  • Causality:

    • Solvent: Alcoholic solvents (MeOH, EtOH, iPrOH) act as hydride sources via

      
      -hydride elimination.
      
    • Base: Amine bases (e.g.,

      
      ) can also serve as hydride donors.
      
  • Side Product Structure: 3,5-dichlorophenyl methanesulfonate.[1]

  • Corrective Action: Switch to non-protic solvents (Toluene, THF) and inorganic bases.

Issue 3: Wrong Regioisomer (Chemoselectivity Failure)

Observation: The coupling partner attaches to the phenol oxygen position (displacing OMs) instead of the Bromine, or both. Diagnosis: Ligand-Driven OMs Activation . While Ar-Br is generally more reactive, electron-rich bulky ligands (e.g., PCy3, Buchwald ligands) can activate aryl mesylates.

  • Causality: If the Ar-Br site is sterically crowded (flanked by two Cl atoms at 3,5-positions), the catalyst may preferentially insert into the less hindered Ar-OMs bond, despite the electronic penalty.

  • Corrective Action: Use "standard" ligands like

    
     or 
    
    
    
    which react exclusively with Ar-Br and are inert toward Ar-OMs.[1] Avoid Ni-catalysts, which are notorious for scrambling Ar-Br/Ar-OMs selectivity.[1]

Analytical Identification Guide

The halogenation pattern (1 Br, 2 Cl) creates a distinct isotopic fingerprint useful for identifying side products.

Isotope Pattern Rules
  • Target Molecule (1 Br, 2 Cl): Look for a "tetrad" cluster. The M+2 and M+4 peaks will be significant due to

    
     and 
    
    
    
    .
  • De-brominated Side Product (2 Cl): Look for the characteristic "9:6:1" triplet pattern of two chlorines.

  • Hydrolyzed Product (1 Br, 2 Cl): Same isotope pattern as parent, but shifted mass (-78 Da) and retention time shift.

Summary Table: Common Side Products
Side ProductMass Shift (vs Parent)MechanismKey Diagnostic
Hydrolysis Product -78 DaBase attack on SulfurRetention time shift (more polar).[1]
Protodehalogenation -78/80 Da (Loss of Br, +H)Pd-hydride reductionIsotope pattern change (Loss of Br signature).[1]
Homocoupling 2M - 2BrDisproportionationDimer mass; often very non-polar.[1]
Sulfonamide VariableAmine attack on SulfurOnly if amines are present (e.g., Buchwald).

Visual Troubleshooting Workflows

Diagram 1: Reaction Pathways & Side Products

This diagram illustrates the divergent pathways available to the scaffold under catalytic conditions.

ReactionPathways Start 4-Bromo-3,5-dichlorophenyl methanesulfonate Desired Desired Product (Coupling at Br) Start->Desired Pd(0), Ar-B(OH)2 Selective at Br Hydrolysis Side Product A: 4-Bromo-3,5-dichlorophenol (Hydrolysis) Start->Hydrolysis High pH, H2O Attack at Sulfur Dehalo Side Product B: 3,5-dichlorophenyl methanesulfonate (Protodehalogenation) Start->Dehalo Pd(0), Alcohol solvent Hydride transfer WrongSite Side Product C: Coupling at OMs (Chemo-scrambling) Start->WrongSite Ni catalyst or Bulky Ligand

Caption: Divergent reaction pathways for 4-Bromo-3,5-dichlorophenyl methanesulfonate. Green indicates the desired path; red/yellow indicate common failure modes.

Diagram 2: Troubleshooting Logic Flow

Use this logic gate to determine the root cause of low yields.

Troubleshooting Step1 Analyze Crude LC-MS Decision1 Is the Phenol (M-78) present? Step1->Decision1 Action1 Cause: Hydrolysis Fix: Use Anhydrous Conditions or Phosphate Base Decision1->Action1 Yes Decision2 Is Des-Bromo (M-80) present? Decision1->Decision2 No Action2 Cause: Protodehalogenation Fix: Remove Alcohols, Switch to Toluene/DMF Decision2->Action2 Yes Decision3 Is Regio-isomer present? Decision2->Decision3 No Action3 Cause: OMs Activation Fix: Switch Ligand (Use PPh3/dppf) Avoid Ni catalysts Decision3->Action3 Yes

Caption: Step-by-step logic for diagnosing reaction failures based on LC-MS data.

References

  • Selective Hydrolysis of Methanesulfonate Esters . ResearchGate.[1][2][4] Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis . PubMed Central.[1] Available at: [Link]

  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence . ResearchGate.[1][2][4] Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products . University College Cork.[1][5] Available at: [Link][6]

  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols . ResearchGate.[1][2][4] Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Trace Analysis of 4-Bromo-3,5-dichlorophenyl Methanesulfonate (BDC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for senior analytical scientists and drug development professionals. It focuses on the trace quantification of 4-Bromo-3,5-dichlorophenyl methanesulfonate (BDC-MS) , treating it as a Potential Genotoxic Impurity (PGI) .

Executive Summary & Challenge Profile

4-Bromo-3,5-dichlorophenyl methanesulfonate (BDC-MS) represents a class of highly reactive aryl sulfonate esters often encountered as intermediates or byproducts in pharmaceutical synthesis. Due to the methanesulfonate moiety, this compound is structurally alerted as a potential alkylating agent and thus a Genotoxic Impurity (GTI) .

Regulatory guidelines (ICH M7) typically require quantification of such impurities at trace levels (often < 10 ppm relative to the API). The analysis of BDC-MS presents three distinct physicochemical challenges that dictate the analytical strategy:

  • Thermal Instability: Sulfonate esters are susceptible to thermal degradation, making Gas Chromatography (GC) risky without derivatization.

  • Hydrolytic Reactivity: The ester bond is labile in aqueous media, requiring careful control of sample preparation solvents.

  • Halogenated Matrix: The presence of Bromine and Chlorine atoms creates a unique isotopic signature but can lead to ionization suppression in standard Electrospray (ESI) sources due to electron-withdrawing effects.

This guide compares three analytical approaches and establishes UHPLC-APCI-MS/MS as the superior methodology for robust quantification.

Comparative Analysis of Methodologies

The following table objectively compares the performance of the three primary analytical candidates for BDC-MS analysis.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: UHPLC-APCI-MS/MS (Recommended)Method B: UHPLC-ESI-MS/MS (Standard)Method C: GC-MS (Alternative)
Ionization Mechanism Chemical Ionization (Charge Transfer)Electrospray (Solution Phase)Electron Impact (EI)
Suitability for BDC-MS High. Excellent for neutral, halogenated aromatics.Medium. Risk of ion suppression from matrix; difficult to protonate electron-deficient ring.Low. High risk of on-column thermal degradation (sulfonate to alcohol).
Sensitivity (LOD) < 1.0 ng/mL (ppb)1–5 ng/mL10–50 ng/mL
Linearity Range

dynamic range

dynamic range
Limited by adsorption
Matrix Effects Low susceptibilityHigh susceptibilityMedium (requires clean-up)
Primary Failure Mode Source saturation at high conc.Ion suppression by APIFalse negatives due to degradation
Why APCI over ESI?

While ESI is the industry standard, BDC-MS is a highly halogenated, neutral molecule. The electron-withdrawing nature of the Br and Cl atoms reduces the basicity of the molecule, making protonation


 in ESI difficult. APCI (Atmospheric Pressure Chemical Ionization)  relies on gas-phase ion-molecule reactions, which are more effective for ionizing neutral, non-polar species like BDC-MS, often forming stable 

or

adducts without the suppression issues common in ESI.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize hydrolysis and maximize sensitivity.

Phase 1: Sample Preparation (Anhydrous Strategy)

Objective: Prevent hydrolysis of the sulfonate ester during extraction.

  • Diluent Preparation: Use Acetonitrile:DMSO (90:10 v/v) . Avoid water or alcohols (methanol) in the stock solution to prevent solvolysis.

  • Stock Solution: Weigh 10 mg BDC-MS into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1 mg/mL).[1]

  • Working Standard: Serially dilute with 50:50 Acetonitrile:Water (0.1% Formic Acid) immediately prior to injection. Note: Water is introduced only at the final step to match initial mobile phase conditions, minimizing residence time.

Phase 2: Chromatographic Conditions (UHPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent Phenyl-Hexyl phase.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 40% B (Re-equilibration)

Phase 3: Mass Spectrometry Parameters (APCI)
  • Source: APCI (Positive Mode).

  • Precursor Ion Selection: The distinct isotope pattern of 1 Br and 2 Cl allows for a unique "Check-Sum" validation.

    • Target Mass: ~318 Da (Monoisotopic).

    • Isotope Cluster: You will observe peaks at 318 (M), 320 (M+2), 322 (M+4), and 324 (M+6) .

  • MRM Transitions (Quantification & Qualification):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Logic
Quantifier 320 (

)
24125Loss of Methanesulfonyl group (

)
Qualifier 1 318 (

)
23925Isotope confirmation (Ratio ~ 4:3)
Qualifier 2 322 (

)
16140Ring fragmentation (High specificity)

Visualization of Analytical Logic

The following diagram illustrates the decision pathway and the specific fragmentation logic used to validate the presence of BDC-MS.

G Start Analyte: 4-Bromo-3,5-dichlorophenyl methanesulfonate Decision Method Selection: Volatility & Polarity Check Start->Decision GCMS GC-MS: REJECTED (Thermal Degradation Risk) Decision->GCMS High Temp LCMS LC-MS Selected: Requires Ionization Optimization Decision->LCMS Ambient Temp SourceSelect Source Selection: Halogenated Neutral LCMS->SourceSelect ESI ESI: Potential Ion Suppression SourceSelect->ESI Standard APCI APCI (Positive): Robust Charge Transfer SourceSelect->APCI Optimized Detection MRM Detection Strategy (Isotope Filtering) APCI->Detection Quant Quantifier Transition: 320 -> 241 (Loss of Mesyl Group) Detection->Quant Qual Qualifier Transition: 318 -> 239 (Isotope Ratio Check) Detection->Qual

Figure 1: Analytical decision matrix and MRM transition logic for BDC-MS analysis.

Data Interpretation & Validation Standards

To ensure scientific integrity (E-E-A-T), the following criteria must be met to validate the method for regulatory submission:

  • Isotopic Ratio Confirmation: Due to the specific natural abundance of

    
     (approx 1:1) and 
    
    
    
    (approx 3:1), the BDC-MS parent ion cluster is complex.
    • Requirement: The area ratio of the 318 -> 239 transition to the 320 -> 241 transition must be constant within ±15% of the theoretical value in both standards and samples. This acts as an internal "fingerprint" validation, preventing false positives from matrix interference.

  • Sensitivity (S/N):

    • LOD (Limit of Detection): Signal-to-Noise ratio ≥ 3:1.

    • LOQ (Limit of Quantification): Signal-to-Noise ratio ≥ 10:1.

    • Target: For a typical API limit of 10 ppm, the LOQ should be established at ≤ 1.0 ppm (0.5 ng/mL in solution).

  • Recovery (Accuracy): Spike the API solution with BDC-MS at the LOQ level.

    • Acceptance Criteria: 80–120% recovery.[3] If recovery is low, it indicates hydrolysis; switch to a strictly anhydrous diluent (100% Acetonitrile) for extraction.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[4] [Link]

  • Kuklenyik, Z., et al. Ionization of Halogenated Environmental Contaminants in Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). Journal of Mass Spectrometry. [Link]

  • Elder, D. P., et al. The utility of mass spectrometry for the determination of genotoxic impurities in the pharmaceutical industry.[5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Guo, T., et al. Simultaneous Determination of Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LC-MS/MS. Shimadzu Application News.[1] [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 4-Bromo-3,5-dichlorophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust determination of purity for chemical intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven walkthrough for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-Bromo-3,5-dichlorophenyl methanesulfonate, a halogenated aromatic compound. We will explore the scientific rationale behind each decision in the method development process, from initial column selection to forced degradation studies. Furthermore, this guide will objectively compare the performance and applicability of the optimized HPLC method against alternative analytical techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), supported by experimental principles and data.

Introduction: The Critical Role of Purity Analysis

4-Bromo-3,5-dichlorophenyl methanesulfonate is a complex organic molecule whose utility may lie as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or other high-value chemical entities. In the pharmaceutical landscape, the purity of such starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. Unidentified impurities, even at trace levels, can possess their own pharmacological or toxicological profiles, potentially impacting patient health.

Therefore, developing a precise, accurate, and robust analytical method to quantify the purity of 4-Bromo-3,5-dichlorophenyl methanesulfonate and separate it from potential process-related impurities and degradation products is paramount. The International Council for Harmonisation (ICH) guidelines mandate rigorous analytical control throughout the drug manufacturing process, making a well-developed, stability-indicating method an indispensable regulatory requirement.[1][2] This guide details the logical, science-first approach to creating such a method using Reversed-Phase HPLC (RP-HPLC), a powerful and versatile separation technique.[3][4]

The Method Development Workflow: A Rationale-Driven Approach

Effective method development is not a matter of chance but a systematic process of informed decisions. The physicochemical properties of 4-Bromo-3,5-dichlorophenyl methanesulfonate—a non-polar, hydrophobic aromatic structure—make it an ideal candidate for RP-HPLC.[5] Our strategy is built on systematically optimizing chromatographic parameters to achieve the desired separation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stress Testing & Verification Analyte_Info Analyte Characterization (Solubility, UV Spectra) Column_Screen Column Screening (C18, Phenyl-Hexyl) Analyte_Info->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH) Column_Screen->Mobile_Phase_Screen Scouting_Gradient Scouting Gradient Run Mobile_Phase_Screen->Scouting_Gradient Select best combination Gradient_Opt Gradient Optimization (Slope & Time) Scouting_Gradient->Gradient_Opt Flow_Rate_Temp Flow Rate & Temp. Fine-Tuning Gradient_Opt->Flow_Rate_Temp Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, etc.) Flow_Rate_Temp->Forced_Deg Apply optimized conditions Peak_Purity Peak Purity Analysis (PDA) Forced_Deg->Peak_Purity Final_Method Finalized Stability-Indicating Method Peak_Purity->Final_Method

Caption: Workflow for HPLC Method Development.

Step 1: Column and Mobile Phase Selection - The Foundation of Separation

Expertise & Experience: The choice of stationary phase (the column) and mobile phase dictates the fundamental interactions that lead to separation. For a hydrophobic molecule like 4-Bromo-3,5-dichlorophenyl methanesulfonate, a non-polar stationary phase is required.

  • Stationary Phase Rationale: A C18 (octadecylsilane) column is the industry's go-to for RP-HPLC due to its high hydrophobicity and broad applicability.[6] However, relying solely on a C18 can be a pitfall. The presence of the aromatic ring in our analyte suggests that a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions, which can be crucial for separating structurally similar impurities.[7] Therefore, an initial screening of both a C18 and a Phenyl-Hexyl column is a prudent starting point.

  • Mobile Phase Rationale: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier. Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and favorable UV transparency.[8] However, MeOH can induce different dipole-dipole interactions, altering elution order and potentially resolving co-eluting peaks.[7] To ensure peak sharpness and reproducibility, especially if acidic or basic impurities are present, the aqueous phase is typically acidified. 0.1% formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS), should identification of unknown impurities be required later.

Step 2: Gradient Elution and Detection - Optimizing Resolution and Sensitivity

Expertise & Experience: An isocratic elution (constant mobile phase composition) is rarely sufficient for a purity method, which must be able to detect impurities with a wide range of polarities. A gradient elution is the only reliable approach.

  • Gradient Rationale: A "scouting" gradient, typically running from a low to a high percentage of organic modifier (e.g., 10% to 90% ACN), is performed first. This provides a global view of the sample, revealing the approximate retention time of the main peak and the presence of any early or late-eluting impurities. Based on this scout run, the gradient is optimized to be shallower around the main peak, maximizing resolution between it and any closely eluting impurities.[5][9]

  • Detection Rationale: The presence of the dichlorophenyl ring provides a strong UV chromophore. A Photodiode Array (PDA) detector is superior to a simple UV detector for method development. It not only allows for the determination of the absorbance maximum (λmax) for optimal sensitivity but is also essential for peak purity analysis during forced degradation studies.

Step 3: Forced Degradation - Building a Truly Stability-Indicating Method

Trustworthiness: A method is only trustworthy for purity analysis if it is "stability-indicating." This means it can unambiguously separate the intact analyte from any products that may form upon degradation.[10][11] This is not an assumption; it must be experimentally proven through forced degradation studies, a requirement stipulated by ICH guidelines.[12][13]

The core principle is to subject the analyte to extreme stress conditions to intentionally generate degradants.[14] If the HPLC method can resolve the main analyte peak from all newly formed peaks under these conditions, it is considered stability-indicating.

Experimental Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of 4-Bromo-3,5-dichlorophenyl methanesulfonate in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Dissolve and dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.

Data Interpretation: The primary goal is to assess peak purity of the main analyte peak in each chromatogram. The PDA software can calculate a "purity angle" or similar metric. If no significant degradation is observed, stronger conditions may be necessary. An ideal study aims for 5-20% degradation of the main analyte to ensure the method's resolving power is adequately challenged.[13]

Table 1: Representative Forced Degradation Results

Stress Condition% Degradation of Main PeakNo. of Degradant PeaksPeak Purity of Main Analyte
1N HCl, 80°C, 4h15.2%2Pass
1N NaOH, 80°C, 4h21.5%3Pass
30% H₂O₂, RT, 24h8.9%1Pass
Dry Heat, 105°C, 48h< 2%0Pass
Photolytic5.6%1Pass

Optimized HPLC Method and System Suitability

Based on the systematic development process, a final, robust method is established.

Experimental Protocol: Final Optimized HPLC Method

  • HPLC System: Standard HPLC with gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (determined as λmax).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 85% B

    • 20-22 min: 85% B

    • 22-22.1 min: 85% to 30% B

    • 22.1-27 min: 30% B (re-equilibration)

System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a non-negotiable part of any validated method.[15][16]

Table 2: System Suitability Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry; ensures accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision and system stability.

Comparison with Alternative Analytical Techniques

While HPLC is often the method of choice, it is valuable to understand its performance relative to other common techniques for purity analysis.

RP_HPLC_Principle Principle of RP-HPLC Separation cluster_0 Stationary Phase (Non-Polar C18 Particles) cluster_1 Mobile Phase Flow p1 p2 p3 p4 p5 Analyte BDC-PMS (Non-Polar) Analyte->p2 Strong Hydrophobic Interaction (High Retention) Impurity Polar Impurity Impurity->p1 Weak Interaction (Low Retention)

Caption: Separation Principle in RP-HPLC.

Table 3: Comparison of Analytical Techniques for Purity of 4-Bromo-3,5-dichlorophenyl methanesulfonate

FeatureReversed-Phase HPLC (Optimized Method) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Principle Partitioning between a polar mobile phase and a non-polar stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Adsorption/partitioning on a thin layer of adsorbent material.
Analyte Suitability Excellent. Ideal for non-volatile, moderately polar to non-polar small molecules.Conditional. Requires analyte to be volatile and thermally stable. The methanesulfonate group may be prone to thermal degradation.Good. Suitable for a wide range of compounds; primarily qualitative.
Resolution High to Excellent. Capable of separating very closely related impurities.Excellent. Especially with capillary columns, offers very high separation efficiency.Low to Moderate. Generally not sufficient to separate complex mixtures or trace impurities.
Quantitation Excellent. Highly precise and accurate for quantifying impurities down to trace levels (e.g., <0.1%).Excellent. Highly sensitive and quantitative, especially with detectors like FID or MS.Poor to Semi-Quantitative. Primarily used for qualitative checks; densitometry can provide estimates.
Throughput Moderate. Typical run times are 15-30 minutes per sample.Moderate to High. Run times can be faster than HPLC for suitable analytes.High. Multiple samples can be run simultaneously on a single plate.
Key Advantage Versatility for a wide range of compounds, high resolution, and established regulatory acceptance.Unmatched sensitivity for volatile compounds.Simplicity, low cost, and high throughput for screening purposes.
Key Disadvantage Higher solvent consumption and instrument cost compared to TLC.Limited to thermally stable and volatile compounds.Poor resolution and limited quantitative capability.

Conclusion

The development of a robust, stability-indicating HPLC method is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. For 4-Bromo-3,5-dichlorophenyl methanesulfonate, a systematic approach centered on Reversed-Phase HPLC provides a highly reliable and precise method for purity determination. By carefully selecting the column and mobile phase, optimizing the gradient elution, and critically, verifying the method's performance through forced degradation studies, a self-validating system is created.[12][15]

While Gas Chromatography offers high sensitivity for volatile compounds and Thin-Layer Chromatography provides a rapid screening tool, HPLC remains the superior choice for this application, offering an unparalleled combination of versatility, resolution, and quantitative accuracy. The method detailed herein serves as an authoritative template for researchers, scientists, and drug development professionals tasked with ensuring the purity of similar chemical entities, thereby upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks on YouTube.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). SciSpace.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). International Journal of Advanced Research in Science, Communication and Technology.
  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN.
  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Metrics Contract Services.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical.
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (n.d.). Chromatography Online.
  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent.
  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.
  • Mastering Small Molecule Reversed-Phase Method Development. (2025). Thermo Fisher Scientific via YouTube.
  • A comprehensive review of method development by hplc. (2021). World Journal of Pharmaceutical Research.
  • HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol. (2025). BenchChem.

Sources

Comparing leaving group ability of methanesulfonate vs tosylate in halogenated aryls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pseudohalide Strategy

In drug discovery, phenols are ubiquitous handles. Converting them into leaving groups (pseudohalides) allows them to participate in transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Stille). While Triflates (OTf) are the most reactive pseudohalides (often surpassing bromides), they are unstable and expensive.

This guide focuses on the "working class" sulfonates: Methanesulfonates (Mesylates, Ms) and


-Toluenesulfonates (Tosylates, Ts) .[1]

The Core Dilemma: When working with halogenated aryls (e.g., a scaffold containing both a Chlorine atom and a Phenol), which sulfonate should you choose?

  • Select Ms when: You need higher atom economy, have ortho-substituents on the aryl ring (lower steric bulk), or require slightly higher reactivity in specific catalytic cycles.

  • Select Ts when: You require a crystalline solid for purification (avoiding chromatography) or need a more stable intermediate during storage.

Mechanistic Hierarchy & Chemoselectivity

To design a self-validating synthesis, one must understand where Ms and Ts sit in the oxidative addition energy landscape relative to halogens.

The Reactivity Scale (Oxidative Addition)

The rate-determining step in Pd-catalyzed coupling of aryl sulfonates is typically oxidative addition . The bond dissociation energy and the ability of the anionic leaving group to stabilize negative charge dictate the order.

General Reactivity Order in Pd-Catalysis:



  • Implication for Halogenated Aryls:

    • Vs. Bromide/Iodide: If your scaffold contains a Br or I, standard catalysts (e.g.,

      
      ) will couple the halogen selectively over the Ms/Ts group. The sulfonate remains intact.
      
    • Vs. Chloride: This is the critical "danger zone." Ms/Ts and Cl have similar reactivity profiles. Specialized electron-rich ligands (e.g., XPhos , CM-Phos , Josiphos ) are required to activate both. Chemoselectivity here is ligand-dependent and often poor unless the electronic bias of the ring favors one site.

Ms vs. Ts: The Internal Comparison

While electronically similar (both sulfonate esters), sterics play a massive role.

FeatureMethanesulfonate (Ms)Tosylate (Ts)Impact on Experiment
Steric Bulk Low (

)
High (

)
Ms is superior for ortho-substituted aryl substrates where the bulk of Ts hinders Pd insertion.
Crystallinity Low (Often Oils)High (Solids)Ts allows for recrystallization, crucial for GMP intermediates. Ms often requires column chromatography.
Atom Economy High (MW of leaving group: ~79)Low (MW of leaving group: ~155)Ms is preferred in late-stage synthesis to minimize waste mass.
Stability ModerateHighTs is generally more stable to hydrolysis and thermal stress than Ms.

Visualization: Decision Logic & Reactivity

The following diagrams illustrate the reactivity hierarchy and the decision logic for selecting the appropriate leaving group.

ReactivityLandscape cluster_legend Figure 1: Oxidative Addition Reactivity Hierarchy (Pd-Catalysis) I Ar-I (Fastest) OTf Ar-OTf (Triflate) I->OTf >> Br Ar-Br OTf->Br > OTs Ar-OTs / Ar-OMs (Pseudohalides) Br->OTs Requires Special Ligands Cl Ar-Cl (Slowest) OTs->Cl ~ Equivalent

Figure 1: Reactivity hierarchy. Note that Ms/Ts (Red) require electron-rich ligands (e.g., Buchwald type) to react, similar to Aryl Chlorides.

SelectionLogic Start Substrate: Phenol + Halogen Q1 Is the Halogen Br or I? Start->Q1 YesBr Use Ms or Ts. (Br couples first) Q1->YesBr Yes NoBr Halogen is Cl? Q1->NoBr No Q2 Is Phenol Ortho-Substituted? NoBr->Q2 YesOrtho Select MESYLATE (Ms) (Lower Steric Hindrance) Q2->YesOrtho Yes (Critical) NoOrtho Need Solid/Stable Intermediate? Q2->NoOrtho No YesSolid Select TOSYLATE (Ts) (Crystallinity) NoOrtho->YesSolid Yes NoSolid Select MESYLATE (Ms) (Atom Economy) NoOrtho->NoSolid No

Figure 2: Decision Matrix for selecting Ms vs. Ts in halogenated aryl scaffolds.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the intermediate is of sufficient quality for the subsequent sensitive catalytic step.

Protocol A: Chemoselective Synthesis of Aryl Sulfonates

Objective: Convert a phenol to a sulfonate without affecting an existing Aryl-Cl/Br bond.

  • Setup: Charge a round-bottom flask with the Halogenated Phenol (1.0 equiv) and DCM (0.2 M). Cool to 0 °C.

  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv). Note: For sterically hindered phenols, use Pyridine as both solvent and base.
    
  • Sulfonylation: Dropwise add MsCl or TsCl (1.2 equiv).

    • MsCl: Liquid, add via syringe.

    • TsCl: Solid, dissolve in minimal DCM before addition.

  • Reaction: Warm to RT. Monitor by TLC (usually < 2 hours).

  • Workup (Critical for Catalyst Poison Removal):

    • Quench with water.

    • Wash organic layer with 1M HCl (removes amine base).

    • Wash with sat.

      
        (removes hydrolyzed sulfonic acid).
      
    • Dry over

      
       and concentrate.
      
  • Validation Checkpoint:

    • Ts: Recrystallize from EtOH/Hexanes. If MP is sharp, proceed.

    • Ms: If oil, run H-NMR. Look for methyl singlet at

      
       3.0-3.2 ppm. Ensure no free amine remains (amines can poison Pd catalysts).
      
Protocol B: Cross-Coupling of Aryl Sulfonates (Suzuki-Miyaura)

Context: Coupling Ar-OTs/Ms while preserving Ar-Cl is difficult. This protocol assumes you are coupling the Sulfonate (using high-activity ligands) or that the Sulfonate is the only leaving group.

Reference System:Pd(OAc)2 / XPhos (The "Gold Standard" for sulfonates).

  • Catalyst Prep: In a glovebox or under Argon, combine Pd(OAc)2 (2 mol%) and XPhos (5 mol%) in t-BuOH (or t-Amyl alcohol). Stir 5 min to generate the active Pd(0) species (solution turns from orange to dark/yellow).

  • Substrate Addition: Add Aryl Sulfonate (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Base: Add

    
      (3.0 equiv, finely ground). Note: Anhydrous conditions are often preferred for sulfonates to prevent hydrolysis back to phenol.
    
  • Reaction: Heat to 80-100 °C for 4-12 hours.

  • Analysis:

    • If conversion is low, add 10 mol% water (activates the boronic acid) or switch to CM-Phos (often better for mesylates).

Data Comparison Table

ParameterAryl Mesylate (Ms)Aryl Tosylate (Ts)Aryl Chloride (Cl)Aryl Triflate (OTf)
Leaving Group Ability (Pd) ModerateModerate (Slightly lower)LowHigh
Stability (Hydrolysis) Low/ModerateHighVery HighLow (moisture sensitive)
Cost of Reagent Low (MsCl)Low (TsCl)N/A (Substrate)High (

)
Atom Economy (LG Mass) ~79 Da~155 Da35.5 Da149 Da
Preferred Ligand Class Dialkylbiaryl phosphines (XPhos, BrettPhos)Dialkylbiaryl phosphines (XPhos)Dialkylbiaryl phosphines

/ Simple phosphines
Ortho-Subst.[2] Tolerance Good Poor (Steric clash)GoodExcellent

References

  • So, C. M., et al. (2016). "Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones." Organic Letters.

  • Naber, J. R., et al. (2009).[3] "Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System." Heterocycles.

  • Roy, A. H., & Hartwig, J. F. (2003). "Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature." Journal of the American Chemical Society.[4][5]

  • Bhayana, B., et al. (2009). "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-O Tosylates and Mesylates." Organic Letters.

  • Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and reactivity trends).[6][7][8]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis Validation of 4-Bromo-3,5-dichlorophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded protocol for the elemental analysis validation of 4-Bromo-3,5-dichlorophenyl methanesulfonate, a putative intermediate in drug synthesis. As Senior Application Scientists, we move beyond mere procedural lists, delving into the causality behind our experimental choices to ensure a self-validating and trustworthy analytical system.

Introduction: The Critical Role of Elemental Analysis in Drug Development

The journey of a new drug from laboratory synthesis to clinical application is paved with stringent quality control checkpoints. Elemental analysis serves as a fundamental tool in this process, confirming the empirical formula of a newly synthesized active pharmaceutical ingredient (API) or intermediate. For a halogenated and sulfonated compound like 4-Bromo-3,5-dichlorophenyl methanesulfonate, precise quantification of bromine, chlorine, and sulfur is not just a measure of purity, but a confirmation of its molecular identity.

Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q3D guidelines and the United States Pharmacopeia (USP) General Chapters <232> and <233>, mandate the control of elemental impurities in drug products.[1][2] While these guidelines primarily focus on trace metal impurities, the principles of analytical validation are universally applicable to the stoichiometric elements of the drug molecule itself. This guide will, therefore, draw upon these established frameworks to construct a robust validation protocol.

Molecular Structure and Theoretical Composition

To establish a baseline for our analysis, we must first determine the theoretical elemental composition of 4-Bromo-3,5-dichlorophenyl methanesulfonate. Based on its nomenclature, the chemical structure is as follows:

This corresponds to the molecular formula C₇H₅BrCl₂O₃S. The theoretical elemental percentages are:

  • Carbon (C): 25.18%

  • Hydrogen (H): 1.51%

  • Bromine (Br): 23.92%

  • Chlorine (Cl): 21.23%

  • Sulfur (S): 9.60%

  • Oxygen (O): 14.37% (by difference)

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the cornerstone of a successful validation. For halogenated organic compounds, several methods offer the requisite precision and accuracy.

Analytical TechniquePrincipleAdvantagesDisadvantages
Combustion Ion Chromatography (CIC) The sample is combusted at high temperatures, and the resulting gases are absorbed into a solution, which is then analyzed by ion chromatography.[3][4]Highly accurate and precise for halogens and sulfur. Simultaneous analysis of multiple elements is possible.[3][4]Destructive to the sample. Requires specialized equipment.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.[5][6]Extremely sensitive, capable of detecting trace and ultra-trace levels of elements.[5] High throughput and can measure multiple elements simultaneously.[6]Can be subject to polyatomic interferences.[1] Requires sample digestion, which can be complex for organic matrices.
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the elements within to emit characteristic secondary X-rays. The energy of these secondary X-rays is unique to each element.[7][8]Non-destructive.[7][9] Minimal sample preparation is often required.[10]Lower sensitivity compared to ICP-MS.[7] Can be affected by matrix effects. Not suitable for all elements.[11]

For the validation of 4-Bromo-3,5-dichlorophenyl methanesulfonate, a dual-technique approach is recommended for a comprehensive and robust analysis. Combustion Ion Chromatography (CIC) will serve as the primary analytical method due to its proven accuracy for halogen and sulfur determination in organic matrices.[3][12] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) will be employed as a confirmatory technique, providing orthogonal data and ensuring the highest level of confidence in the results.[13]

The Validation Workflow: A Self-Validating System

The following experimental workflow is designed to be a self-validating system, where each step contributes to the overall trustworthiness of the final results.

ValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedures cluster_validation Validation Parameters (ICH Q2(R2)) cluster_results Data Analysis & Reporting Sample Test Sample: 4-Bromo-3,5-dichlorophenyl methanesulfonate Spike Spiked Sample Preparation Sample->Spike CIC Primary Analysis: Combustion Ion Chromatography (CIC) Sample->CIC ICPMS Confirmatory Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Sample->ICPMS CRM Certified Reference Materials: Br, Cl, S standards CRM->CIC CRM->ICPMS Accuracy Accuracy Spike->Accuracy Precision Precision (Repeatability & Intermediate) CIC->Precision Linearity Linearity & Range CIC->Linearity Robustness Robustness CIC->Robustness Specificity Specificity ICPMS->Specificity LOQ Limit of Quantitation (LOQ) ICPMS->LOQ Comparison Comparison with Theoretical Values Accuracy->Comparison Precision->Comparison Specificity->Comparison Linearity->Comparison LOQ->Comparison Robustness->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance Report Final Validation Report Acceptance->Report ValidationDecision Start Start Validation Data Acquire Experimental Data (CIC & ICP-MS) Start->Data Compare Compare Experimental Results with Theoretical Values Data->Compare Acceptance Do Results Meet Acceptance Criteria? Compare->Acceptance Pass Validation Successful Acceptance->Pass Yes Fail Validation Failed Acceptance->Fail No Investigate Investigate Root Cause: - Sample Purity - Methodological Error - Instrumental Malfunction Fail->Investigate Rerun Re-run Analysis Investigate->Rerun Rerun->Data

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.